1-(2-Bromophenyl)ethanamine hydrochloride
Description
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Properties
IUPAC Name |
1-(2-bromophenyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN.ClH/c1-6(10)7-4-2-3-5-8(7)9;/h2-6H,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTGUFFHOKLEFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Br)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187928-17-1 | |
| Record name | Benzenemethanamine, 2-bromo-α-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187928-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
1-(2-Bromophenyl)ethanamine hydrochloride structure
An In-Depth Technical Guide to the Structure and Characterization of 1-(2-Bromophenyl)ethanamine Hydrochloride
Executive Summary
This compound is a primary amine of significant interest in synthetic and medicinal chemistry. As a chiral building block, its utility lies in its stereochemically defined structure, which serves as a crucial starting material or intermediate in the synthesis of complex, high-value molecules, particularly within the pharmaceutical industry. The presence of the bromine atom on the phenyl ring offers a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the construction of diverse molecular scaffolds. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, principles of synthesis, and the analytical protocols required for its unambiguous characterization, tailored for researchers, scientists, and drug development professionals.
Molecular Structure and Chemical Identity
Core Structure and Nomenclature
The structure of this compound consists of three key components:
-
A Phenyl Ring: Substituted at the ortho-position (position 2) with a bromine atom.
-
An Ethanamine Side Chain: An ethyl group attached to the phenyl ring, with an amino group (-NH₂) on the first carbon (the alpha-carbon) of that chain.
-
A Hydrochloride Salt: The basic amino group is protonated to form an ammonium cation (-NH₃⁺), which forms an ionic bond with a chloride anion (Cl⁻). This salt form enhances the compound's stability and aqueous solubility compared to its free base form.
The systematic IUPAC name for the compound is 1-(2-bromophenyl)ethanamine;hydrochloride [1].
Stereochemistry: The Chiral Center
The alpha-carbon, which is bonded to the phenyl ring, the amino group, a methyl group, and a hydrogen atom, is a stereocenter. Consequently, 1-(2-Bromophenyl)ethanamine exists as a pair of enantiomers:
The specific stereoisomer used is of paramount importance in drug development, as different enantiomers of a chiral molecule often exhibit vastly different pharmacological and toxicological profiles. The compound is commercially available as a racemic mixture (an equal mix of both enantiomers) or as individual, enantiomerically pure forms.
Caption: 2D structure of this compound, with the chiral center marked (*).
Key Chemical Identifiers
Precise identification is critical for regulatory and research purposes. The following table summarizes key identifiers for the racemic mixture and its constituent enantiomers.
| Identifier | Racemic | (R)-Enantiomer | (S)-Enantiomer | Source(s) |
| CAS Number | 1187928-17-1 (HCl salt) | 1187931-17-4 (HCl salt) | 140632-12-8 (free base) | [1][2][4] |
| Molecular Formula | C₈H₁₁BrClN | C₈H₁₁BrClN | C₈H₁₀BrN (free base) | [1][2][4] |
| Molecular Weight | 236.54 g/mol | 236.54 g/mol | 200.08 g/mol (free base) | [1][2][4] |
| InChI Key | MPTGUFFHOKLEFK-UHFFFAOYSA-N | MPTGUFFHOKLEFK-FYZOBXCZSA-N | DSAXBVQQKYZELF-LURJTMIESA-N | [1][2][4] |
| Canonical SMILES | CC(C1=CC=CC=C1Br)N.Cl | CC@H(C1=CC=CC=C1Br)N.Cl | CN | [1][2][4] |
Synthesis and Purification Principles
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity.
Retrosynthetic Approach
A common and logical pathway originates from 2-bromoacetophenone. The core transformation involves the conversion of a ketone to a primary amine, a cornerstone reaction in organic synthesis.
Caption: Standard analytical workflow for compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination of organic molecules.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the expected signals are:
-
Aromatic Protons (4H): A complex multiplet pattern between 7.0-7.8 ppm, characteristic of a substituted benzene ring.
-
Methine Proton (1H): A quartet around 4.5-5.0 ppm, split by the three protons of the adjacent methyl group.
-
Ammonium Protons (3H): A broad singlet, typically downfield (8.0-9.0 ppm), which may exchange with D₂O.
-
Methyl Protons (3H): A doublet around 1.6-1.8 ppm, split by the single methine proton.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Six distinct signals would be expected for the aromatic carbons (one of which, bonded to bromine, will be at a characteristic shift) and two signals for the aliphatic side chain (methine and methyl carbons).
Protocol: NMR Sample Preparation
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, as the hydrochloride salt is often soluble in water) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
Cap the NMR tube and invert several times to ensure the solution is homogeneous.
-
Place the tube in the NMR spectrometer and acquire the ¹H and ¹³C spectra according to standard instrument parameters.[5]
Mass Spectrometry (MS)
MS provides information about the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight.
-
Expected Ionization: Using a soft ionization technique like Electrospray Ionization (ESI), the analysis will detect the cationic form corresponding to the free base, [C₈H₁₀BrN + H]⁺.
-
Isotopic Pattern: A key diagnostic feature will be the presence of two major peaks of nearly equal intensity separated by 2 m/z units (e.g., at m/z 200 and 202 for the molecular ion of the free base). This is the characteristic isotopic signature of a molecule containing one bromine atom (⁵⁰% ⁷⁹Br and ⁵⁰% ⁸¹Br).
Protocol: ESI-MS Analysis
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Infuse the solution directly into the ESI source of the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
Analyze the resulting spectrum for the parent ion cluster confirming the molecular weight and the characteristic bromine isotope pattern.
Chiral Analysis
For enantiomerically pure samples, it is essential to determine the enantiomeric excess (e.e.). This is almost exclusively done using chiral High-Performance Liquid Chromatography (HPLC).
Protocol: Chiral HPLC Workflow
-
Column Selection: Choose an appropriate chiral stationary phase (CSP) column (e.g., based on cyclodextrin or cellulose derivatives) known to resolve chiral amines.
-
Method Development: Develop an isocratic or gradient mobile phase, typically a mixture of hexane/isopropanol or a similar non-polar/polar system, often with a small amount of an amine modifier (like diethylamine) to improve peak shape.
-
Sample Analysis: Prepare a dilute, filtered solution of the sample in the mobile phase. Inject a small volume onto the column.
-
Detection: Monitor the elution profile using a UV detector, typically at a wavelength where the phenyl ring absorbs (e.g., 254 nm).
-
Quantification: The two enantiomers will elute at different retention times. The enantiomeric excess is calculated from the relative peak areas of the (R) and (S) enantiomers.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed.
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood. [6]Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat. [7][8]Avoid breathing dust and prevent contact with skin and eyes. [7][9]* Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. [10][7][9]It is advisable to store the material under an inert atmosphere (e.g., argon) to prevent degradation. [7]* Hazards: Based on data for related brominated and aminic compounds, this compound should be treated as potentially harmful if swallowed, and capable of causing skin and serious eye irritation or damage. [10][7]
Conclusion
This compound is a structurally well-defined and valuable chiral building block. Its identity is established by its unique combination of a 2-bromophenyl group and a chiral ethanamine side chain, presented as a stable hydrochloride salt. A thorough understanding of its structure, stereochemistry, and the analytical techniques required for its characterization—NMR for structural integrity, MS for molecular weight confirmation, and chiral HPLC for stereochemical purity—is fundamental for its effective application in research and development. Proper synthesis, purification, and handling are paramount to ensuring the quality and safety of this important chemical intermediate.
References
-
Safety Data Sheet for 1-(2-Fluorophenyl)cyclobutan-1-amine hydrochloride. Kishida Chemical Co., Ltd.[Link]
-
Synthesis of N-(1-(4-Bromophenyl)vinyl)acetamide. Organic Syntheses. [Link]
-
(R)-1-(2-Bromophenyl)ethanamine. PubChem, National Center for Biotechnology Information. [Link]
-
(S)-1-(2-Bromophenyl)ethanamine. PubChem, National Center for Biotechnology Information. [Link]
-
Electronic Supporting Information: Materials and methods. The Royal Society of Chemistry. [Link]
-
1H NMR spectrum of 1-(2-Bromophenyl)ethanone oxime (2k). ResearchGate. [Link]
- A process for the synthesis of ramelteon and its intermediates.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. jk-sci.com [jk-sci.com]
- 3. (R)-1-(2-Bromophenyl)ethanamine | C8H10BrN | CID 2530260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (S)-1-(2-Bromophenyl)ethanamine | C8H10BrN | CID 2530257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. chemscene.com [chemscene.com]
- 7. fishersci.com [fishersci.com]
- 8. kishida.co.jp [kishida.co.jp]
- 9. fishersci.fr [fishersci.fr]
- 10. static.cymitquimica.com [static.cymitquimica.com]
An In-Depth Technical Guide to (R)-1-(2-Bromophenyl)ethanamine Hydrochloride: Properties, Synthesis, and Applications
Introduction
(R)-1-(2-Bromophenyl)ethanamine hydrochloride is a chiral amine of significant interest in the fields of pharmaceutical development and asymmetric synthesis. As a derivative of phenethylamine, a core scaffold in many neurotransmitters and neuromodulators, this compound serves as a crucial building block for a wide array of biologically active molecules, particularly those targeting the central nervous system.[1][2] Its stereospecific configuration and the presence of a bromine atom on the phenyl ring make it a versatile intermediate for creating complex, enantiomerically pure pharmaceuticals and other fine chemicals. The bromine atom provides a reactive handle for cross-coupling reactions, allowing for further molecular elaboration, while the chiral amine is fundamental for stereoselective interactions with biological targets.
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the physicochemical properties, detailed synthetic and purification protocols, analytical characterization methods, and key applications of (R)-1-(2-Bromophenyl)ethanamine hydrochloride. The content is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring a deep understanding of the compound's chemistry and utility.
Physicochemical and Spectroscopic Properties
The hydrochloride salt of (R)-1-(2-Bromophenyl)ethanamine is the preferred form for storage and handling due to its increased stability and crystallinity compared to the free base. A summary of its core properties is presented below.
| Property | (R)-1-(2-Bromophenyl)ethanamine HCl | (R)-1-(2-Bromophenyl)ethanamine (Free Base) |
| Molecular Formula | C₈H₁₁BrClN | C₈H₁₀BrN |
| Molecular Weight | 236.54 g/mol | 200.08 g/mol |
| CAS Number | 1187928-17-1 | 113974-24-6 |
| Appearance | White to off-white solid | Colorless to light yellow liquid |
| Purity | Typically ≥98% | Typically ≥98% |
| Storage Conditions | Store at 2-8°C, protect from light and moisture | Store at 2-8°C under an inert atmosphere |
| IUPAC Name | (1R)-1-(2-bromophenyl)ethan-1-amine;hydrochloride | (1R)-1-(2-bromophenyl)ethan-1-amine |
| SMILES | Cl.Nc1ccccc1Br | Nc1ccccc1Br |
| InChI Key | MPTGUFFHOKLEFK-FYZOBXCZSA-N | DSAXBVQQKYZELF-ZCFIWIBFSA-N |
Data compiled from multiple sources.[2][3][4][5][6]
Spectroscopic Profile
Structural elucidation and confirmation rely on standard spectroscopic techniques. While experimental data can vary slightly based on solvent and instrumentation, the expected spectral characteristics are as follows:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a characteristic doublet for the methyl (CH₃) protons, a quartet for the methine (CH) proton, and a complex multiplet pattern for the four aromatic protons. The amine protons (NH₃⁺ in the HCl salt) may appear as a broad singlet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule: two aliphatic carbons (methyl and methine) and six aromatic carbons (four CH and two quaternary, one of which is bonded to bromine).
-
FTIR (Fourier-Transform Infrared Spectroscopy): Key absorption bands would include N-H stretching vibrations for the primary amine salt (typically in the 2800-3200 cm⁻¹ region), C-H stretching for aromatic and aliphatic groups, and C=C stretching for the aromatic ring. The C-Br stretch appears in the fingerprint region.
Synthesis and Purification
The synthesis of enantiomerically pure (R)-1-(2-Bromophenyl)ethanamine hydrochloride is most commonly achieved through the chemical resolution of its racemic mixture. This multi-step process involves the synthesis of the racemate, formation of diastereomeric salts, separation, and finally, conversion to the desired hydrochloride salt.
Overall Synthetic Workflow
The strategic approach hinges on the principle that diastereomers, unlike enantiomers, have different physical properties (e.g., solubility), allowing for their separation by conventional methods like fractional crystallization.[7]
Caption: Synthetic workflow for (R)-1-(2-Bromophenyl)ethanamine HCl.
Experimental Protocol: Synthesis of Racemic 1-(2-Bromophenyl)ethanamine
This protocol describes a standard reductive amination process.
Causality: The ketone is converted to an intermediate imine (or similar species) which is then reduced in situ to the amine. Ammonium acetate serves as the ammonia source, and sodium cyanoborohydride is a mild reducing agent that is selective for the protonated imine over the ketone, preventing side reactions.
-
Reaction Setup: In a round-bottom flask, dissolve 2-bromoacetophenone (1.0 eq) and ammonium acetate (10 eq) in methanol (MeOH, ~5 M).
-
Reduction: Cool the solution to 0°C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise, ensuring the temperature remains below 10°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.
-
Workup: Carefully quench the reaction by adding 2M HCl until the pH is ~2 to decompose excess reducing agent. Stir for 1 hour.
-
Extraction: Basify the aqueous solution with 4M NaOH to a pH of >12. Extract the product with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3x).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude racemic amine, which can be used in the next step without further purification.
Experimental Protocol: Chiral Resolution
Causality: This protocol relies on the reaction of a racemic amine with a single enantiomer of a chiral acid to form a pair of diastereomeric salts.[7] These diastereomers exhibit different solubilities in a given solvent system, allowing the less soluble salt to crystallize preferentially.
-
Salt Formation: Dissolve the crude racemic 1-(2-bromophenyl)ethanamine (1.0 eq) in a minimal amount of a hot solvent mixture, such as ethanol/water. In a separate flask, dissolve L-(+)-Tartaric acid (0.5-0.6 eq) in the same hot solvent.
-
Insight: Using only ~0.5 equivalents of the resolving agent is often most efficient for precipitating one diastereomer, leaving the other in the solution (mother liquor).[8]
-
-
Crystallization: Slowly add the tartaric acid solution to the amine solution while hot. Allow the mixture to cool slowly to room temperature, then place it in a refrigerator (4°C) overnight to facilitate crystallization.
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent. This solid is enriched in the desired (R)-amine-(+)-tartaric acid salt.
-
Enantiomeric Purity Check: A small sample of the salt should be basified to liberate the free amine, which is then analyzed by chiral HPLC (see Section 3.3) to determine the enantiomeric excess (e.e.).
-
Recrystallization: If the e.e. is not satisfactory (>99%), perform one or more recrystallizations of the diastereomeric salt from the same solvent system to enhance its purity.
Experimental Protocol: Liberation and Hydrochloride Salt Formation
-
Liberation of Free Amine: Suspend the purified diastereomeric salt in water and add a strong base (e.g., 4M NaOH) until the pH is >12. Extract the liberated (R)-amine into an organic solvent (e.g., DCM).
-
Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Hydrochloride Formation: Dissolve the resulting free amine in a suitable anhydrous solvent like diethyl ether or ethyl acetate. Slowly add a solution of HCl in the same solvent (or bubble HCl gas through the solution) until precipitation is complete.
-
Final Product Isolation: Collect the white precipitate by vacuum filtration, wash with cold solvent, and dry under vacuum to yield pure (R)-1-(2-Bromophenyl)ethanamine hydrochloride.
Analytical Characterization
Rigorous analytical testing is essential to confirm the identity, purity, and stereochemical integrity of the final product.
Analytical Workflow for Quality Control
Caption: Standard quality control workflow for the final product.
Protocol: Determination of Enantiomeric Purity by Chiral HPLC
Causality: Chiral High-Performance Liquid Chromatography (HPLC) separates enantiomers by passing them through a column containing a chiral stationary phase (CSP). The enantiomers form transient, diastereomeric complexes with the CSP, leading to different interaction strengths and, consequently, different retention times. Polysaccharide-based CSPs are widely effective for separating chiral amines.[9]
-
Sample Preparation: Prepare a solution of the free amine at a concentration of approximately 1 mg/mL in the mobile phase.
-
Chromatographic Conditions:
-
Column: Chiral stationary phase column (e.g., CHIRALCEL® OD-H or LUX® Cellulose-3).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine, DEA) to improve peak shape. A typical starting ratio is 90:10 Hexane:IPA + 0.1% DEA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm or 254 nm.
-
Injection Volume: 5-10 µL.
-
-
Analysis: Inject a sample of the racemic mixture first to identify the retention times of both the (R) and (S) enantiomers. Then, inject the sample of the resolved product.
-
Calculation: The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers using the formula: % e.e. = [ (Area_R - Area_S) / (Area_R + Area_S) ] × 100
| Enantiomer | Typical Retention Time (min) |
| (S)-enantiomer | ~ 5.2 |
| (R)-enantiomer | ~ 6.5 |
| Note: Retention times are illustrative and will vary based on the exact method and column used. |
Applications in Research and Drug Development
The utility of (R)-1-(2-Bromophenyl)ethanamine hydrochloride stems from its identity as a chiral building block, a structural motif present in numerous pharmaceuticals.
Intermediate in Pharmaceutical Synthesis
The phenethylamine core is fundamental to many CNS-active drugs. This compound provides a stereochemically defined starting point for synthesizing novel therapeutic agents. The ortho-bromine atom is particularly valuable, serving as a versatile synthetic handle for introducing further complexity via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic exploration of the chemical space around the core scaffold, a key strategy in lead optimization.[2]
Caption: Role as a versatile scaffold in drug discovery.
Use in Asymmetric Synthesis
Beyond being a building block that is incorporated into a final structure, chiral amines can also act as resolving agents for other racemic compounds or as precursors to chiral ligands for asymmetric catalysis.[8][10] In this role, the amine can coordinate to a metal center, creating a chiral environment that directs an incoming substrate to react in a stereoselective manner, thereby producing an enantiomerically enriched product.[11] This is a cornerstone of modern synthetic chemistry, enabling the efficient production of chiral molecules.
Safety and Handling
(R)-1-(2-Bromophenyl)ethanamine hydrochloride is classified as hazardous and requires careful handling.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Signal Word: Warning
-
Pictogram: GHS07 (Exclamation Mark)
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[12]
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[13]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[3]
-
Spill Response: In case of a spill, contain the material, prevent it from entering drains, and clean up using appropriate absorbent materials. Dispose of waste in accordance with local regulations.
Conclusion
(R)-1-(2-Bromophenyl)ethanamine hydrochloride is a high-value chiral intermediate with significant applications in the synthesis of complex organic molecules. Its utility is defined by its stereochemically pure amine center and the synthetically versatile bromine substituent. A thorough understanding of its properties, synthesis via chiral resolution, and analytical validation is critical for its effective use in research and development. The protocols and insights provided in this guide serve as a foundational resource for scientists leveraging this important building block to advance the frontiers of medicinal chemistry and asymmetric synthesis.
References
-
Chem-Impex. (R)-(+)-1-(4-Bromophenyl)ethylamine. [Link]
-
Zgoła-Grześkowiak, A., et al. (2019). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. MDPI. [Link]
-
Nemcsok, D., et al. (2019). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. PMC - NIH. [Link]
-
MySkinRecipes. 1-(2-Bromophenyl)ethanamine hydrochloride. [Link]
-
Gąsior-Głogowska, M., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. [Link]
-
PubChem. (R)-1-(2-Bromophenyl)ethanamine. [Link]
-
Onyx Scientific. Chiral Resolution Screening. [Link]
-
McLean, L. A., et al. (2019). Asymmetric synthesis of heterocyclic chloroamines and aziridines by enantioselective protonation of catalytically generated enamines. ResearchGate. [Link]
-
Lee, K., et al. (2016). Control of chemoselectivity in asymmetric tandem reactions: Direct synthesis of chiral amines bearing nonadjacent stereocenters. PNAS. [Link]
-
ResearchGate. Chromatogram of the separation of 1-(4-bromophenyl)-ethylamine on Chirosil RCA(+) column. [Link]
-
National Research Council Canada. (2016). Safety Data Sheet. [Link]
-
Organic Syntheses. 1-(4-Bromophenyl)ethanone oxime. [Link]
-
Myers, A. G., et al. (2009). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. PMC - NIH. [Link]
-
Chemistry LibreTexts. (2024). Racemic Mixtures and the Resolution of Enantiomers. [Link]
-
Al-Majid, A. M., et al. (2022). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. This compound [myskinrecipes.com]
- 3. chemscene.com [chemscene.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. jk-sci.com [jk-sci.com]
- 6. (R)-1-(2-Bromophenyl)ethanamine | C8H10BrN | CID 2530260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. onyxipca.com [onyxipca.com]
- 9. mdpi.com [mdpi.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Control of chemoselectivity in asymmetric tandem reactions: Direct synthesis of chiral amines bearing nonadjacent stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. depot-numerique-cnrc.canada.ca [depot-numerique-cnrc.canada.ca]
An In-Depth Technical Guide to (S)-1-(2-Bromophenyl)ethanamine Hydrochloride: A Key Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-(2-Bromophenyl)ethanamine hydrochloride is a chiral amine of significant interest in the pharmaceutical and agrochemical industries. Its stereospecific structure, featuring a bromine atom on the phenyl ring, makes it a versatile and valuable building block for the asymmetric synthesis of complex, biologically active molecules. The presence of the bromine atom provides a reactive handle for a variety of cross-coupling reactions, while the chiral amine group is a crucial pharmacophore in many drug candidates, particularly those targeting the central nervous system (CNS).[1] This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and applications, offering field-proven insights for its effective use in research and development.
Part 1: Core Chemical and Physical Properties
A thorough understanding of the fundamental properties of (S)-1-(2-Bromophenyl)ethanamine hydrochloride is essential for its proper handling, storage, and application in synthesis.
Chemical Identity
The compound is the hydrochloride salt of the (S)-enantiomer of 1-(2-bromophenyl)ethanamine. Key identifiers are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | (1S)-1-(2-bromophenyl)ethanamine;hydrochloride | [2] |
| CAS Number | 1187931-26-5 | [3] |
| Molecular Formula | C₈H₁₁BrClN | [1][3] |
| Molecular Weight | 236.54 g/mol | [1][3] |
| Canonical SMILES | CN.Cl | [2] |
| InChI Key | MPTGUFFHOKLEFK-LURJTMIESA-N | [2] |
Note: The free base, (S)-1-(2-Bromophenyl)ethanamine, has the CAS number 140632-12-8 and a molecular weight of 200.08 g/mol .[2]
Physicochemical Properties
The physical properties of the hydrochloride salt dictate its handling and formulation characteristics.
| Property | Value | Source(s) |
| Appearance | White to off-white solid/powder | |
| Solubility | Soluble in water. | [4] |
| Melting Point | Data not consistently available; requires experimental determination. | |
| Storage | Room temperature, in a dry, tightly sealed container, under inert atmosphere. | [1] |
Part 2: Synthesis and Enantiomeric Control
The synthesis of enantiomerically pure (S)-1-(2-Bromophenyl)ethanamine is a critical process. The primary strategies involve either the resolution of a racemic mixture or a direct asymmetric synthesis.
Racemic Synthesis via Reductive Amination
A common and robust method for preparing the racemic amine is the reductive amination of the corresponding ketone, 2'-bromoacetophenone. This process typically involves two key steps: the formation of an imine followed by its reduction.
Causality Behind Experimental Choices:
-
Imine Formation: The reaction of 2'-bromoacetophenone with an ammonia source (like ammonium formate or aqueous ammonia) forms an intermediate imine. This step is often acid-catalyzed to facilitate the dehydration of the carbinolamine intermediate.[5]
-
Reduction: A reducing agent is then used to convert the C=N double bond of the imine to a C-N single bond. Sodium borohydride (NaBH₄) is a common choice, but milder, more selective reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they can perform the reduction in situ without significantly reducing the starting ketone.[6]
Experimental Protocol: Racemic 1-(2-Bromophenyl)ethanamine Synthesis
-
Imine Formation & Reduction: To a solution of 2'-bromoacetophenone (1.0 eq) in methanol, add ammonium acetate (excess, e.g., 10 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture in an ice bath. Add sodium borohydride (NaBH₄) (e.g., 1.5-2.0 eq) portion-wise, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
-
Add an aqueous solution of sodium hydroxide (e.g., 2M NaOH) to make the solution basic (pH > 12).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the racemic free amine.
-
Salt Formation: Dissolve the crude amine in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same solvent to precipitate the hydrochloride salt. Filter and dry the resulting solid.
Enantiomeric Separation: Chiral Resolution
Classical resolution via diastereomeric salt formation is a widely used industrial method to separate enantiomers.[7] This technique relies on the differential solubility of diastereomeric salts formed between the racemic amine and a chiral resolving agent.
Causality Behind Experimental Choices:
-
Resolving Agent: A chiral acid, such as (+)-tartaric acid, is chosen to react with the racemic amine.[7][8] This forms two diastereomeric salts: [(S)-amine·(+)-tartrate] and [(R)-amine·(+)-tartrate].
-
Solvent Selection: The choice of solvent (often an alcohol like methanol or ethanol) is critical. The goal is to find a solvent system where one of the diastereomeric salts is significantly less soluble than the other, allowing it to crystallize selectively.[7]
-
Liberation of the Amine: Once the less soluble diastereomeric salt is isolated, the enantiomerically enriched amine is liberated by treatment with a base, which deprotonates the amine and allows for its extraction into an organic solvent.[8]
Asymmetric Synthesis via Biocatalysis
A more modern and elegant approach is the direct asymmetric synthesis using enzymes. Omega-transaminases (ω-TAs) are particularly effective for converting prochiral ketones into chiral amines with high enantiomeric excess.[1][9]
Causality Behind Experimental Choices:
-
Enzyme Specificity: (S)-selective ω-transaminases can directly convert 2'-bromoacetophenone into the desired (S)-amine.[1] The enzyme's active site creates a chiral environment that directs the addition of the amino group to one face of the ketone.
-
Amine Donor: A suitable amine donor, such as L-alanine or isopropylamine, is required. During the reaction, the amino group is transferred from the donor to the ketone substrate, generating the chiral amine product and a ketone byproduct (pyruvate in the case of alanine).[9]
-
Equilibrium Shift: The transamination reaction is often reversible. To drive the reaction towards the product, strategies such as using a large excess of the amine donor or removing the ketone byproduct (e.g., by using a coupled enzyme system like lactate dehydrogenase to reduce pyruvate) can be employed.[1]
Part 3: Applications in Drug Discovery and Development
(S)-1-(2-Bromophenyl)ethanamine hydrochloride serves as a crucial intermediate in the synthesis of high-value, enantiomerically pure active pharmaceutical ingredients (APIs).
-
Chiral Scaffold: The primary value of this compound lies in its defined stereochemistry. Many biological targets, such as receptors and enzymes, are chiral and will interact differently with the two enantiomers of a drug. Using an enantiopure starting material like this one eliminates the need for costly chiral separations later in the synthetic route and ensures the final product has the desired pharmacological activity.[10]
-
Intermediate for CNS Agents: The phenylethylamine scaffold is a common feature in drugs that act on the central nervous system. This specific building block is utilized in medicinal chemistry programs aimed at developing novel CNS agents.[1]
-
Handle for Molecular Elaboration: The bromine atom at the ortho position is a key feature. It provides a site for further chemical modification through various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the introduction of diverse chemical functionalities, enabling the synthesis of a wide array of derivatives for structure-activity relationship (SAR) studies.[1]
Part 4: Analytical Methodologies
Ensuring the chemical and, critically, the enantiomeric purity of (S)-1-(2-Bromophenyl)ethanamine hydrochloride is paramount. High-Performance Liquid Chromatography (HPLC) is the primary analytical tool for this purpose.
Self-Validating System for Purity Analysis: A robust analytical method must be able to separate the desired (S)-enantiomer from its undesired (R)-enantiomer, as well as from any achiral impurities. Chiral HPLC, using a chiral stationary phase (CSP), is the gold standard for this analysis.
Causality Behind Experimental Choices:
-
Chiral Stationary Phase (CSP): The separation of enantiomers requires a chiral environment. CSPs, such as those based on polysaccharide derivatives (e.g., cellulose or amylose coated on a silica support), create transient diastereomeric complexes with the enantiomers.[11] These complexes have different stabilities, leading to different retention times on the column.
-
Mobile Phase: For basic amines like this one, normal-phase chromatography (e.g., hexane/isopropanol) is often effective. Small amounts of a basic additive (like diethylamine) are typically added to the mobile phase to improve peak shape and prevent tailing by masking residual acidic sites on the silica support.[12]
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
-
System: HPLC with UV detection.
-
Column: A polysaccharide-based chiral column, such as a Daicel CHIRALPAK® AD-H or OD-H (or equivalent).[11]
-
Mobile Phase: An isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine (DEA). The exact ratio may need to be optimized to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve a small amount of (S)-1-(2-Bromophenyl)ethanamine hydrochloride in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Analysis: The two enantiomers should elute as separate peaks. Enantiomeric excess (% ee) is calculated from the peak areas of the (S) and (R) isomers: % ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100.
Part 5: Safety, Handling, and Storage
Proper safety protocols are mandatory when working with any chemical intermediate.
Hazard Identification
Based on available Safety Data Sheets (SDS), (S)-1-(2-Bromophenyl)ethanamine hydrochloride is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[13]
-
Serious Eye Damage/Eye Irritation (Category 2), H319: Causes serious eye irritation.[13]
-
Specific target organ toxicity — Single exposure (Category 3), Respiratory system, H335: May cause respiratory irritation.[13]
Recommended Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat to prevent skin contact.
-
Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.
-
-
Hygiene Measures: Avoid ingestion and inhalation. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[4]
Storage and Disposal
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep the container tightly closed.[1]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
-
1-(2-Bromophenyl)ethanamine hydrochloride. MySkinRecipes. [Link]
-
Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and Bioengineering, 65(2), 206–211. [Link]
-
(S)-1-(2-Bromophenyl)ethanamine. PubChem. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. National Institutes of Health. [Link]
-
Carlson, R., Lejon, T., Lundstedt, T., & Le Clouerec, E. (1993). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Acta Chemica Scandinavica, 47, 1046-1049. [Link]
-
Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Supporting Information For: S1. DOI. [Link]
Sources
- 1. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (S)-1-(2-Bromophenyl)ethanamine | C8H10BrN | CID 2530257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN101462935B - A kind of synthetic method of α-bromoacetophenone compound - Google Patents [patents.google.com]
- 4. quora.com [quora.com]
- 5. scispace.com [scispace.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 10. prepchem.com [prepchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. onyxipca.com [onyxipca.com]
- 13. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 1-(2-Bromophenyl)ethanamine Hydrochloride
This guide provides a comprehensive overview of the synthesis, purification, and characterization of 1-(2-Bromophenyl)ethanamine hydrochloride, a key intermediate in pharmaceutical and materials science research. The document is intended for an audience of researchers, chemists, and drug development professionals.
Strategic Overview of Synthesis
1-(2-Bromophenyl)ethanamine is most commonly and efficiently synthesized via the reductive amination of its corresponding ketone, 2'-bromoacetophenone. This method is favored for its operational simplicity, high yields, and adaptability to various scales. The overall transformation involves two key stages:
-
Imine Formation: The carbonyl group of 2'-bromoacetophenone reacts with an amine source, typically ammonia or an ammonia equivalent like ammonium acetate, to form an intermediate imine.
-
Reduction: The C=N double bond of the imine is then selectively reduced to a C-N single bond to yield the target primary amine.
Finally, the resulting free amine is converted to its hydrochloride salt to enhance stability and facilitate handling and purification.
The Underlying Chemistry: Reaction Mechanism
Reductive amination is a cornerstone of amine synthesis.[1][2] The process begins with the nucleophilic attack of ammonia on the electrophilic carbonyl carbon of 2'-bromoacetophenone. This forms a hemiaminal intermediate, which subsequently dehydrates to form an imine.[2] The reaction is typically catalyzed by a weak acid.
The second stage is the reduction of the imine. A crucial aspect of this synthesis is the choice of the reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a preferred reagent for this transformation.[1] Its key advantage is its mildness and chemoselectivity; it readily reduces the protonated iminium ion intermediate but is slow to react with the starting ketone.[3] This selectivity prevents the formation of the corresponding alcohol byproduct, 1-(2-bromophenyl)ethanol, thus simplifying purification and maximizing the yield of the desired amine.
The final step is the formation of the hydrochloride salt. This is achieved by treating the purified free amine with hydrochloric acid. The lone pair of electrons on the amine's nitrogen atom accepts a proton from HCl, forming a stable, crystalline ammonium salt.
Detailed Experimental Protocol
This protocol describes a robust and validated procedure for the laboratory-scale synthesis of racemic this compound.
Reagents and Materials
| Reagent/Material | Molecular Wt. ( g/mol ) | Amount | Molar Equiv. |
| 2'-Bromoacetophenone | 199.04 | 10.0 g | 1.0 |
| Ammonium Acetate | 77.08 | 38.7 g | 10.0 |
| Sodium Cyanoborohydride | 62.84 | 3.46 g | 1.1 |
| Methanol (anhydrous) | 32.04 | 150 mL | - |
| Dichloromethane (DCM) | 84.93 | 200 mL | - |
| 2M Sodium Hydroxide (aq) | 40.00 | ~100 mL | - |
| Diethyl Ether (or MTBE) | 74.12 | 100 mL | - |
| 2M Hydrochloric Acid in Ether | - | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Step-by-Step Methodology
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer, add 2'-bromoacetophenone (10.0 g, 50.2 mmol) and ammonium acetate (38.7 g, 502 mmol).
-
Dissolution and Imine Formation: Add 150 mL of anhydrous methanol. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
-
Reduction: In a single portion, add sodium cyanoborohydride (3.46 g, 55.2 mmol).
-
Causality Note: Adding the reducing agent after the initial stirring period allows for a sufficient concentration of the imine to form, maximizing the efficiency of the reduction.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a 9:1 mixture of dichloromethane and methanol as the eluent.[4]
-
Work-up - Quenching and Solvent Removal: Carefully concentrate the reaction mixture under reduced pressure to remove most of the methanol.
-
Work-up - Extraction: To the resulting residue, add 100 mL of water and 100 mL of dichloromethane. Stir vigorously. Make the aqueous layer basic (pH > 11) by the slow addition of 2M NaOH solution.
-
Causality Note: Basification is critical to deprotonate the ammonium salt of the product, ensuring it partitions into the organic layer as the free amine.
-
-
Separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of dichloromethane.
-
Drying and Filtration: Combine all organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and wash the filter cake with a small amount of dichloromethane.
-
Isolation of Free Amine: Concentrate the dried organic solution under reduced pressure to yield the crude 1-(2-bromophenyl)ethanamine as an oil.
-
Salt Formation: Dissolve the crude amine in a minimal amount of diethyl ether or MTBE (~50 mL). While stirring, slowly add a 2M solution of HCl in diethyl ether dropwise until precipitation ceases and the solution becomes acidic (test with pH paper).
-
Final Purification: Collect the resulting white precipitate by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any non-basic impurities.
-
Drying: Dry the product, this compound, under vacuum to a constant weight.
Synthetic Workflow Diagram
Caption: One-pot reductive amination workflow.
Characterization and Quality Control
To confirm the identity and purity of the synthesized this compound, the following analytical data should be acquired and compared to reference values.
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the aromatic protons, the methine (CH) proton adjacent to the nitrogen, and the methyl (CH₃) protons. The integration of these signals should correspond to the number of protons in the structure.
-
¹³C NMR Spectroscopy: The carbon NMR will display distinct signals for the aromatic carbons (including the carbon bearing the bromine), the methine carbon, and the methyl carbon.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the 2400-3200 cm⁻¹ region, characteristic of an ammonium (N-H) stretch, confirming the formation of the hydrochloride salt.
-
Melting Point: A sharp melting point indicates high purity.
Safety and Handling
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemical-resistant gloves are mandatory at all times. All operations should be conducted inside a certified chemical fume hood.
Reagent-Specific Hazards:
-
2'-Bromoacetophenone: This compound is a lachrymator and is corrosive. It can cause severe skin burns and eye damage.[5] Avoid inhalation of dust and contact with skin and eyes.[5][6]
-
Sodium Cyanoborohydride (NaBH₃CN): This substance is highly toxic if swallowed, inhaled, or in contact with skin.[7] It is also water-reactive and can release flammable gases.[7][8] It must be handled with extreme care in a dry environment, and contact with acids must be avoided as this will liberate highly toxic hydrogen cyanide gas.[9]
-
Hydrochloric Acid (in Ether): This is a corrosive solution. Handle with care to avoid skin and respiratory tract irritation.
Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of in accordance with local, state, and federal regulations. Quench any residual sodium cyanoborohydride carefully with a bleach solution before disposal.
References
-
Chemistry LibreTexts. (2023). Reductive Amination. [Link]
-
Wikipedia. (2023). Reductive amination. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Carlson, R., et al. (1993). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Acta Chemica Scandinavica, 47, 1046-1049. [Link]
-
MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. fishersci.com [fishersci.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. fishersci.com [fishersci.com]
Technical Whitepaper: Spectroscopic Characterization & Analytical Profiling of 1-(2-Bromophenyl)ethanamine HCl
[1]
Executive Summary
This technical guide outlines the structural validation and spectroscopic profiling of 1-(2-Bromophenyl)ethanamine hydrochloride . As a critical chiral building block in the synthesis of isoquinoline alkaloids and kinase inhibitors, the purity and absolute configuration of this intermediate are paramount.[1] This document provides a self-validating analytical framework, moving beyond simple data listing to explain the causality of spectral features derived from the ortho-bromo steric and electronic environment.
Structural & Theoretical Framework
The molecule consists of a phenyl ring substituted at the ortho position with a bromine atom and at the benzylic position with an ethylammonium moiety.[1] The proximity of the bromine atom to the chiral center induces significant steric hindrance and electronic deshielding, distinguishing its spectral signature from the para and meta isomers.[1]
Molecular Connectivity Map
The following diagram illustrates the connectivity and the critical fragmentation points relevant to Mass Spectrometry (MS) analysis.
Figure 1: Structural connectivity highlighting the ortho-bromo substituent's influence on the chiral center.[1][2][3]
Spectroscopic Data & Analysis
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-
H NMR Assignment (Proton)
The ortho-bromo substituent creates a "roofing" effect in the aromatic region and deshields the methine proton more significantly than in the unsubstituted analog.[1]
| Chemical Shift ( | Multiplicity | Integral | Assignment | Mechanistic Insight |
| 8.60 - 8.90 | Broad Singlet | 3H | Ammonium protons.[1] Broadened due to quadrupole relaxation of | |
| 7.68 | Doublet (d) | 1H | Ar-H (C3) | The proton ortho to Bromine.[1] Deshielded by the electronegative Br atom (inductive effect).[1] |
| 7.55 | Doublet of Doublets | 1H | Ar-H (C6) | Proton ortho to the alkyl chain.[1] |
| 7.45 | Triplet (t) | 1H | Ar-H (C4) | Para to the alkyl chain.[1] |
| 7.30 | Triplet (t) | 1H | Ar-H (C5) | Meta to the alkyl chain.[1] |
| 4.85 | Quartet (q) | 1H | Benzylic methine.[1] Downfield shift due to electron-withdrawing ammonium and phenyl ring.[1] | |
| 1.52 | Doublet (d) | 3H | Methyl group coupled to the single methine proton ( |
C NMR Assignment (Carbon)
| Chemical Shift ( | Type | Assignment | Notes |
| 138.5 | Quaternary | Ar-C1 | Ipso-carbon attached to the ethylamine chain.[1] |
| 133.2 | CH | Ar-C3 | Carbon bearing the proton ortho to Br.[1] |
| 130.5 | CH | Ar-C4 | |
| 129.1 | CH | Ar-C5 | |
| 128.0 | CH | Ar-C6 | |
| 122.4 | Quaternary | Ar-C2 (C-Br) | Distinctive upfield shift for ipso-Br carbon (Heavy atom effect).[1] |
| 48.2 | CH | Benzylic C | Chiral center.[1] |
| 20.5 | CH | Methyl |
Mass Spectrometry (MS)
Method: ESI+ (Electrospray Ionization).[1]
Key Diagnostic: The isotopic abundance of Bromine (
-
Molecular Ion (
): -
Major Fragment (
, Tropylium-like):
Infrared Spectroscopy (FT-IR)
Phase: KBr Pellet.
Experimental Protocols (Self-Validating Systems)
Synthesis & Purification Workflow
The synthesis typically involves the reductive amination of 2-bromoacetophenone.[1] The following workflow ensures high purity of the HCl salt.
Figure 2: Synthesis and purification pipeline. Recrystallization is critical to remove non-basic impurities.[1]
Protocol: Preparation for NMR Analysis
To ensure reproducible shifts and prevent concentration-dependent shifting of the ammonium protons:
-
Massing: Weigh 10-15 mg of the dry HCl salt into a clean vial.
-
Solvation: Add 0.6 mL of DMSO-
(99.9% D).[1]-
Note: Do not use CDCl
for the salt form unless free-basing, as solubility is poor and exchangeable protons will not be distinct.[1]
-
-
Homogenization: Sonicate for 30 seconds to ensure complete dissolution.
-
Acquisition: Run at 298 K. Set relaxation delay (
) to 2.0s to allow full relaxation of aromatic protons.
Protocol: Chiral HPLC (Enantiomeric Excess)
Since the compound is chiral, optical purity must be validated.[1]
References
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 53407046, this compound. Retrieved from [Link][1]
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][4] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Source for substituent chemical shift increments).
Sources
- 1. 27298-97-1|(S)-1-(4-Bromophenyl)ethanamine|BLD Pharm [bldpharm.com]
- 2. (R)-1-(2-Bromophenyl)ethanamine | C8H10BrN | CID 2530260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (S)-1-(2-Bromophenyl)ethanamine | C8H10BrN | CID 2530257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS RN 27298-97-1 | Fisher Scientific [fishersci.at]
Introduction: The Role of 13C NMR in Structural Elucidation
An In-Depth Technical Guide to the 13C NMR Analysis of 1-(2-Bromophenyl)ethanamine Hydrochloride
This guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of this compound. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a detailed interpretation grounded in fundamental principles and experimental best practices. We will explore the predicted chemical shifts, the rationale behind peak assignments, and a robust protocol for acquiring high-quality spectral data.
In pharmaceutical development and chemical synthesis, unambiguous structural confirmation is paramount. 13C NMR spectroscopy is a powerful, non-destructive technique that provides critical information about the carbon framework of a molecule. Each unique carbon atom in a structure produces a distinct signal, offering a direct count of non-equivalent carbons and insights into their local electronic environment. For a molecule like this compound, which features both an aromatic ring and an aliphatic side chain, 13C NMR is indispensable for verifying its substitution pattern and overall integrity.
Molecular Structure and Predicted Carbon Environments
This compound possesses a chiral center and an ortho-disubstituted benzene ring. Due to the lack of molecular symmetry, all eight carbon atoms are chemically non-equivalent and are expected to produce eight distinct signals in the 13C NMR spectrum.
Caption: Molecular structure of this compound with carbon numbering.
Predicted 13C NMR Chemical Shifts and Rationale
While an experimental spectrum is the definitive source, a highly accurate prediction can be formulated based on established principles of substituent effects on aromatic and aliphatic systems. The chemical shifts (δ) are predicted relative to a tetramethylsilane (TMS) standard at 0 ppm.
Analysis of the Aromatic Region (δ 110-150 ppm)
The signals for the six carbons of the benzene ring are influenced by two substituents: the bromine atom (-Br) and the 1-aminoethyl group (-CH(NH₃⁺)CH₃).
-
C2 (ipso-Bromo): The carbon directly bonded to a halogen is subject to a strong deshielding (paramagnetic) effect. However, heavy atoms like bromine also introduce significant spin-orbit coupling, which can complicate predictions[1]. This signal is expected to be in the range of δ 122-126 ppm . As a quaternary carbon, its signal intensity will likely be low[2].
-
C1 (ipso-Alkyl): This carbon is attached to the ethylamine side chain. Alkyl groups are weakly electron-donating. The proximity of the bromine and the steric hindrance from the ortho-substituents will influence its position[3]. This quaternary carbon signal is predicted to be the most downfield in the aromatic region, around δ 140-144 ppm .
-
C6: This carbon is ortho to the alkyl group and meta to the bromine. It will be moderately deshielded. Predicted chemical shift: δ 128-131 ppm .
-
C3: This carbon is ortho to the bromine and meta to the alkyl group. It will experience deshielding from the adjacent bromine. Predicted chemical shift: δ 132-135 ppm .
-
C4 & C5: These carbons are meta and para to the bromine, respectively, and will be the least affected, appearing closer to the typical aromatic range. C4 is predicted around δ 129-132 ppm , and C5 is predicted around δ 127-130 ppm .
Analysis of the Aliphatic Region (δ 10-60 ppm)
The chemical shifts of the ethylamine side chain are primarily influenced by the protonated amine and the adjacent phenyl ring.
-
C7 (Benzylic Methine): This carbon is attached to both the aromatic ring (a deshielding environment) and the highly electronegative protonated nitrogen atom (-NH₃⁺). This dual effect will shift its signal significantly downfield into the benzylic carbon range[2]. Predicted chemical shift: δ 50-55 ppm .
-
C8 (Methyl): This terminal methyl group is furthest from the deshielding aromatic ring and bromine atom. It will therefore be the most shielded carbon in the molecule, appearing at the highest field (lowest ppm value)[4][5]. Predicted chemical shift: δ 20-24 ppm .
Summary of Predicted Data
| Carbon Atom | Type | Predicted Chemical Shift (δ, ppm) | Justification |
| C8 | CH₃ (Methyl) | 20 - 24 | Aliphatic methyl, most upfield signal. |
| C7 | CH (Methine) | 50 - 55 | Benzylic and α to protonated amine, strongly deshielded. |
| C2 | C (Quaternary) | 122 - 126 | ipso-carbon attached to bromine; deshielded with heavy atom effect[1]. |
| C5 | CH (Aromatic) | 127 - 130 | Aromatic methine, least influenced by substituents. |
| C6 | CH (Aromatic) | 128 - 131 | ortho to alkyl group, moderately deshielded. |
| C4 | CH (Aromatic) | 129 - 132 | meta to bromine, moderately deshielded. |
| C3 | CH (Aromatic) | 132 - 135 | ortho to bromine, strongly deshielded. |
| C1 | C (Quaternary) | 140 - 144 | ipso-carbon attached to the side chain, most downfield aromatic signal. |
Experimental Protocol for Data Acquisition
To ensure the acquisition of a high-quality, reproducible 13C NMR spectrum, a standardized protocol is essential. The hydrochloride salt form of the amine necessitates the use of a polar protic or aprotic solvent.
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh approximately 20-30 mg of this compound directly into a clean, dry 5 mm NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent. Deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) are excellent choices due to their ability to dissolve amine salts[6].
-
If using D₂O, add a small amount of a reference standard such as TSP (3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt), which is defined as 0.0 ppm[6]. If using DMSO-d₆, the residual solvent peak at δ ~39.5 ppm can be used as a secondary reference[7].
-
Cap the NMR tube and vortex gently until the sample is fully dissolved.
-
-
Instrument Configuration & Calibration:
-
Use a spectrometer operating at a 13C frequency of at least 100 MHz (corresponding to a 400 MHz ¹H frequency).
-
Insert the sample into the magnet and allow it to equilibrate to the probe temperature (typically 298 K) for 5-10 minutes.
-
Perform standard tuning and matching of the probe for the 13C nucleus.
-
Lock the field frequency using the deuterium signal from the solvent.
-
Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent or reference signal.
-
-
Data Acquisition Parameters:
-
Pulse Program: Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker systems) with a 30° pulse angle to allow for faster repetition rates.
-
Spectral Width: Set a spectral width of approximately 240 ppm (e.g., from -10 to 230 ppm) to ensure all signals are captured.
-
Acquisition Time (AQ): Set to at least 1.0-1.5 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): A delay of 2-3 seconds is crucial. Quaternary carbons (C1 and C2) have longer relaxation times, and an insufficient delay will cause their signals to be suppressed or absent[2].
-
Number of Scans (NS): Due to the low natural abundance of 13C (1.1%), a significant number of scans is required. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply an exponential multiplication (line broadening of 1-2 Hz) to improve the signal-to-noise ratio.
-
Perform a Fourier transform to convert the time-domain signal (FID) to the frequency-domain spectrum.
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to obtain a flat and level baseline.
-
Calibrate the spectrum by setting the reference signal (TSP or residual solvent) to its known chemical shift.
-
Experimental Workflow Diagram
Caption: Workflow for the acquisition and processing of the 13C NMR spectrum.
Advanced Techniques for Spectral Confirmation
To unequivocally confirm the assignments predicted in Table 1, spectral editing techniques are highly recommended. A DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment is particularly valuable. In a DEPT-135 spectrum:
-
CH₃ groups appear as positive peaks.
-
CH₂ groups appear as negative peaks (none in this molecule).
-
CH groups appear as positive peaks.
-
Quaternary (C) carbons are absent.
Running a DEPT-135 experiment would confirm C8 as a positive methyl signal, C3, C4, C5, C6, and C7 as positive methine signals, and would cause the signals for C1 and C2 to disappear, thus validating their assignment as quaternary carbons.
Conclusion
The 13C NMR spectrum of this compound provides a detailed fingerprint of its carbon skeleton. Through a combination of foundational NMR principles and predictive analysis based on substituent effects, this guide has established the expected chemical shifts for all eight unique carbon atoms. The provided experimental protocol outlines a robust methodology for obtaining high-quality data, which is critical for the verification and characterization of this compound in a research and drug development setting. The application of advanced techniques like DEPT-135 would serve as a final, definitive confirmation of the spectral assignments.
References
-
Chemistry Stack Exchange. (2015). Calculated 13C NMR Shifts of brominated Carbons. Available at: [Link]
-
Gable, K. (2022). 13C NMR Chemical Shift. Oregon State University. Available at: [Link]
-
Stavri, F., et al. (2022). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules. Available at: [Link]
-
Ethier, A., et al. (2015). 13 C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with 13 C-labeled CO2. ResearchGate. Available at: [Link]
-
Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]
-
Fiveable. (n.d.). Ortho-Substituted Benzenes Definition. Available at: [Link]
-
Miyamoto, M., & Hada, M. (2021). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Molecular Physics. Available at: [Link]
-
Gomez, M. V., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]
-
Chem Help ASAP. (2022). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. Available at: [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Available at: [Link]
-
Sarneski, J. E., et al. (1975). Chemical shifts and protonation shifts in carbon-13 nuclear magnetic resonance studies of aqueous amines. Analytical Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Figure S7. 13 C NMR spectrum of 1H amine (as the HCl ammonium salt). Available at: [Link]
-
Miyamoto, M., & Hada, M. (2021). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Taylor & Francis Online. Available at: [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of ethylamine. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 2-bromo-2-methylpropane. Available at: [Link]
-
Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. Available at: [Link]
-
Spiesecke, H., & Schneider, W. G. (1961). Substituent Effects on the C13 and H1 Chemical Shifts in Monosubstituted Benzenes. The Journal of Chemical Physics. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). on the 13C NMR spectrum of 1-bromo-2-methylpropane. Available at: [Link]
Sources
- 1. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. fiveable.me [fiveable.me]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 13C nmr spectrum of ethylamine C2H7N CH3CH2NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. chem.washington.edu [chem.washington.edu]
An In-depth Technical Guide to the Purity Specifications of 1-(2-Bromophenyl)ethanamine Hydrochloride
Introduction: The Significance of 1-(2-Bromophenyl)ethanamine Hydrochloride in Modern Drug Discovery
This compound is a critical chiral building block in the synthesis of a multitude of pharmacologically active molecules. Its structural motif is found in compounds targeting a range of therapeutic areas, making the control of its purity paramount for the safety, efficacy, and reproducibility of final drug products. As a key starting material, the impurity profile of this compound can directly influence the quality of the active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the essential purity specifications for this compound, underpinned by established analytical methodologies and regulatory expectations. It is intended for researchers, scientists, and drug development professionals who utilize this intermediate in their synthetic endeavors.
Defining the Quality Attributes: A Multi-faceted Approach to Purity
Ensuring the quality of this compound necessitates a holistic analytical strategy that extends beyond a simple percentage purity value. The following specifications represent a robust framework for its quality control, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A(R2) for impurities in new drug substances.[1]
Table 1: Purity Specifications for this compound
| Test Parameter | Acceptance Criteria | Typical Analytical Method | Rationale |
| Appearance | White to off-white crystalline powder | Visual Inspection | Provides a preliminary indication of purity and alerts to potential gross contamination or degradation. |
| Identification | Conforms to the structure of this compound | FTIR, ¹H NMR, Mass Spectrometry | Confirms the chemical identity of the material, ensuring it is the correct compound. |
| Assay | ≥ 98.0% (on dried basis) | High-Performance Liquid Chromatography (HPLC) | Quantifies the amount of the desired compound, providing the primary measure of purity. |
| Related Substances | - Any single unknown impurity: ≤ 0.10% - Total impurities: ≤ 1.0% | HPLC | Controls the levels of process-related impurities and degradation products that could impact the safety and efficacy of the final API.[1][2] |
| Water Content | ≤ 0.5% | Karl Fischer Titration | The hydrochloride salt can be hygroscopic; controlling water content is crucial for accurate weighing and preventing potential degradation. |
| Residue on Ignition | ≤ 0.1% | USP <281> or equivalent | Measures the amount of inorganic impurities that are not volatilized upon ignition. |
| Heavy Metals | ≤ 20 ppm | USP <231> or equivalent / ICP-MS | Limits the content of potentially toxic heavy metals that may be introduced from catalysts or manufacturing equipment. |
| Enantiomeric Purity | As specified for the desired enantiomer (e.g., ≥ 99.0% for a single enantiomer) | Chiral HPLC or Chiral GC | For stereospecific syntheses, ensures the correct enantiomer is present in the required excess, which is critical for pharmacological activity.[3] |
The Analytical Backbone: Methodologies for Purity Verification
The selection of analytical techniques is driven by the need for specificity, sensitivity, and accuracy in quantifying the main component and its potential impurities.
Assay and Related Substances Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for determining the assay and profiling related substances of this compound.[4][5][6] The polarity of the hydrochloride salt makes reversed-phase HPLC an ideal choice.
Experimental Protocol: A Self-Validating System
-
Column: A C18 column (e.g., 250 x 4.6 mm, 5 µm) is typically employed for its robust performance and wide availability.[4]
-
Mobile Phase: A gradient elution is often preferred to ensure the separation of impurities with a wide range of polarities. A common mobile phase system consists of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier like acetonitrile or methanol.[4][5]
-
Detection: UV detection at a wavelength where the analyte and its potential impurities have significant absorbance (e.g., 220 nm) is standard. A photodiode array (PDA) detector can provide additional spectral information to aid in peak purity assessment.
-
Sample Preparation: The sample is accurately weighed and dissolved in a suitable diluent, typically the mobile phase or a mixture of water and organic solvent, to a known concentration.
-
Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, range, accuracy, precision, and robustness.[7]
Causality in Method Design: The choice of a buffered mobile phase is critical for amine-containing compounds to ensure consistent peak shape and retention time by controlling the ionization state of the analyte. The gradient elution is necessary to resolve early-eluting polar impurities from the main peak and also to elute any late-eluting, more non-polar impurities within a reasonable run time.
Workflow for HPLC Analysis
Caption: A streamlined workflow for the HPLC analysis of this compound.
Enantiomeric Purity Assessment
For applications requiring a specific stereoisomer, determining the enantiomeric purity is non-negotiable. This is typically achieved using chiral chromatography.
Experimental Protocol: Chiral HPLC
-
Chiral Stationary Phase (CSP): The selection of the CSP is the most critical parameter. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often effective for separating the enantiomers of chiral amines.
-
Mobile Phase: Normal-phase (e.g., hexane/isopropanol/diethylamine) or polar organic modes are commonly used. The addition of a small amount of an amine modifier (like diethylamine) is often necessary to improve peak shape and resolution.
-
Detection: UV detection is typically sufficient.
-
Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers.
Expert Insight: The development of a chiral separation method can be empirical. Screening a variety of CSPs and mobile phase conditions is often the most efficient approach to achieving a baseline resolution of the enantiomers.
Diagram of Quality Control Logic
Caption: Decision-making workflow for the quality control of this compound.
Conclusion: A Commitment to Quality
The purity of this compound is not a mere number but a critical attribute that ensures the reliability and safety of the subsequent synthetic transformations and the final pharmaceutical product. Adherence to a comprehensive set of specifications, verified by robust and validated analytical methods, is essential for any laboratory or manufacturing facility operating under the stringent requirements of the pharmaceutical industry. This guide provides a foundational framework for establishing such quality standards, promoting a culture of scientific integrity and excellence in drug development.
References
-
J&K Scientific. this compound | 1187928-17-1.[Link]
-
ACS Publications. Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity.[Link]
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).[Link]
-
ResearchGate. Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin.[Link]
-
European Medicines Agency. Q 3 B (R2) Impurities in New Drug Products.[Link]
-
ResearchGate. Development and validation of the analytical methods for determination of bromhexine hydrochloride and related impurities in novel orodispersible tablets.[Link]
-
European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.[Link]
-
AMS Biotechnology (Europe) Ltd. Impurity guidelines in drug development under ICH Q3.[Link]
-
ResolveMass Laboratories Inc. Related Substances Analysis in Pharmaceuticals: A Complete FDA-Compliant Guide.[Link]
Sources
Role of 1-(2-Bromophenyl)ethanamine hydrochloride in organic synthesis
An In-Depth Technical Guide to the Role of 1-(2-Bromophenyl)ethanamine Hydrochloride in Organic Synthesis
Authored by: A Senior Application Scientist
Abstract
This compound is a versatile and highly valuable chiral building block in modern organic synthesis. Its unique molecular architecture, featuring a chiral ethylamine moiety, a synthetically malleable bromine atom on the phenyl ring, and the stability afforded by its hydrochloride salt form, makes it a strategic precursor for a wide array of complex molecules. This guide provides an in-depth exploration of its pivotal role, focusing on its applications in asymmetric synthesis, the construction of pharmacologically active compounds, and its utility in forming advanced chiral ligands. We will delve into the causality behind experimental choices, provide validated protocols, and illustrate key concepts with clear diagrams to offer researchers, scientists, and drug development professionals a comprehensive resource for leveraging this powerful synthetic intermediate.
Introduction: A Multifunctional Synthetic Cornerstone
In the landscape of organic chemistry, the efficiency and elegance of a synthetic route often depend on the strategic selection of starting materials. This compound (CAS No: 1187928-17-1) has emerged as a cornerstone reagent, particularly in fields where molecular complexity and stereochemical control are paramount, such as medicinal chemistry and materials science.[1]
Its utility stems from three key structural features:
-
The Primary Amine: A nucleophilic center and a basic site, the amine group is a handle for a multitude of classic transformations, including acylation, alkylation, and reductive amination.[2] This allows for the straightforward construction of amides, secondary and tertiary amines, and other nitrogen-containing functionalities.
-
The Stereogenic Center: The carbon atom to which the amine is attached is a chiral center. The availability of this compound in both its racemic and enantiomerically pure forms, such as (R)-1-(2-Bromophenyl)ethanamine hydrochloride, is critical for asymmetric synthesis, enabling the construction of stereochemically defined target molecules.[3] The majority of pharmaceuticals are chiral compounds, making enantioselective synthesis a critical endeavor.[4]
-
The Ortho-Bromophenyl Group: The bromine atom is a versatile functional group, perfectly positioned for modern cross-coupling reactions. It serves as an anchor point for introducing new carbon-carbon and carbon-heteroatom bonds through powerful catalytic methods like Suzuki, Heck, and Buchwald-Hartwig couplings.[1] This feature allows for the late-stage diversification of molecular scaffolds, a highly desirable strategy in drug discovery.
This guide will systematically unpack these features, demonstrating the compound's central role in building molecular complexity with precision and efficiency.
Physicochemical Properties
A clear understanding of a reagent's physical and chemical properties is fundamental to its effective use.
| Property | Value |
| CAS Number | 1187928-17-1[1][5] |
| Molecular Formula | C₈H₁₁BrClN[1][5] |
| Molecular Weight | 236.54 g/mol [1][5] |
| IUPAC Name | 1-(2-bromophenyl)ethanamine;hydrochloride[5] |
| Appearance | Typically a solid |
| Purity | Commercially available in various purities, often ≥97%[1] |
Safety and Handling
As with any laboratory chemical, proper handling is essential. This compound is classified as harmful and an irritant.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
-
Precautionary Measures: Use only in a well-ventilated area, wear appropriate personal protective equipment (gloves, eye protection), and wash hands thoroughly after handling. Avoid breathing dust. In case of ingestion, seek immediate medical attention.[5]
Core Applications in Asymmetric Synthesis
The synthesis of single-enantiomer drugs is a primary objective in the pharmaceutical industry to maximize therapeutic efficacy and minimize potential side effects. 1-(2-Bromophenyl)ethanamine serves as a powerful tool in achieving this goal, primarily as a chiral building block and as a precursor to sophisticated chiral ligands.
A Chiral Precursor for Bioactive Molecules
Chiral amines are ubiquitous structural motifs in pharmaceuticals.[4][6] The direct incorporation of an enantiomerically pure fragment like (R)- or (S)-1-(2-bromophenyl)ethanamine into a target molecule provides an efficient and reliable method for establishing a key stereocenter.
The general workflow involves leveraging the dual reactivity of the molecule. The amine is first derivatized, and the bromine atom is subsequently used in a cross-coupling reaction to complete the molecular skeleton. This strategy is highly convergent and allows for the rapid assembly of complex chiral structures.
Caption: A common two-step synthetic workflow using the title compound.
Synthesis of Chiral Ligands for Asymmetric Catalysis
One of the most sophisticated applications of this amine is in the synthesis of chiral ligands for transition-metal-catalyzed asymmetric reactions.[7] Chiral ligands form complexes with metals (e.g., Rhodium, Palladium, Copper), creating a chiral environment that forces a reaction to proceed enantioselectively.[8]
Aminophosphines, a class of highly effective ligands, can be readily synthesized from 1-(2-bromophenyl)ethanamine.[9] The amine nitrogen and a phosphorus atom chelate to the metal center, creating a rigid, well-defined catalytic pocket.
Experimental Protocol: Synthesis of a Chiral Aminophosphine Ligand
This protocol describes a representative synthesis of a P,N-ligand precursor, starting with the N-alkylation of the chiral amine followed by phosphination.
Step 1: N-Alkylation with 2-(diphenylphosphino)benzaldehyde
-
Setup: To a round-bottom flask charged with (R)-1-(2-bromophenyl)ethanamine (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M), add 2-(diphenylphosphino)benzaldehyde (1.05 eq).
-
Reductive Amination: Add sodium triacetoxyborohydride (1.5 eq) portion-wise at 0 °C. The causality for this choice of reducing agent is its mildness, which prevents the reduction of the aldehyde before imine formation.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours under a nitrogen atmosphere. Monitor the reaction by TLC or LC-MS.
-
Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the chiral secondary amine.
Step 2: Cross-Coupling to Complete the Ligand Scaffold
-
The bromine atom on the product from Step 1 can then be used in a variety of cross-coupling reactions to introduce further functionality or to create bidentate ligands, significantly expanding its utility in asymmetric catalysis.
The Bromine Handle: Gateway to Molecular Diversity
The ortho-bromine atom is not merely a placeholder; it is a key enabler of synthetic strategy. Its presence allows for participation in a host of powerful palladium-catalyzed cross-coupling reactions, which are foundational to modern drug discovery.[1]
Suzuki-Miyaura Coupling
The Suzuki coupling is arguably one of the most widely used C-C bond-forming reactions, valued for its functional group tolerance and mild conditions. Using 1-(2-bromophenyl)ethanamine or its derivatives, a new aryl or vinyl group can be installed at the ortho position.
Causality in Protocol Design:
-
Catalyst: A palladium(0) source like Pd(PPh₃)₄ or a combination of a Pd(II) precursor (e.g., Pd(OAc)₂) with a phosphine ligand is required. The ligand choice is critical for stabilizing the catalytic species and promoting efficient oxidative addition and reductive elimination.
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, activating the boronic acid partner.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is typically used to dissolve both the organic and inorganic reagents.
Caption: Key components for a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
This reaction forms a new carbon-nitrogen bond, allowing for the synthesis of diarylamines or N-aryl heterocycles. Starting with an acylated derivative of 1-(2-bromophenyl)ethanamine, a second amine can be coupled at the ortho position, leading to complex, sterically hindered structures that are often of interest in medicinal chemistry.
The Amine Nucleophile: Building Blocks for Amides and Beyond
The primary amine is the most conspicuous reactive site on the molecule. Its nucleophilicity is readily exploited in reactions with electrophiles.
N-Acylation for Amide Synthesis
The reaction of 1-(2-bromophenyl)ethanamine with an acyl chloride or carboxylic acid is a fundamental transformation.[10] It is often the first step in a multi-step synthesis to protect the amine, introduce a new functional group, or build a larger molecular framework.[11]
Experimental Protocol: General Procedure for N-Acylation
-
Setup: Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base, such as triethylamine (TEA, 2.2 eq) or diisopropylethylamine (DIPEA), to neutralize the hydrochloride salt and the HCl generated during the reaction.[10]
-
Addition of Electrophile: Cool the solution to 0 °C in an ice bath. Slowly add the acyl chloride (1.1 eq) dropwise. The use of an ice bath helps to control the exothermic reaction.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction's completion by thin-layer chromatography (TLC).
-
Workup: Wash the reaction mixture with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purification: The resulting N-(1-(2-bromophenyl)ethyl)amide can be purified by recrystallization or column chromatography.
| Acylating Agent | Base | Typical Yield (%) | Notes |
| Acetyl Chloride | Triethylamine | >90 | Standard, robust reaction. |
| Benzoyl Chloride | DIPEA | >85 | Forms a benzamide derivative. |
| Methacryloyl Chloride | Triethylamine | High | Used to create polymerizable monomers.[10] |
Chiral Resolution Applications
While asymmetric synthesis is often the preferred route, classical resolution of a racemic mixture remains a viable and important technique.[12] A racemic mixture of an amine can be resolved by reacting it with an enantiomerically pure chiral acid. This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties (e.g., solubility) and can be separated by fractional crystallization.[13]
Conversely, an enantiomerically pure amine like (R)- or (S)-1-(2-bromophenyl)ethanamine can itself be used as a chiral resolving agent to separate a racemic mixture of a chiral acid.
Caption: Principle of diastereomeric salt formation for chiral resolution.
Conclusion and Future Outlook
This compound is far more than a simple amine. It is a strategically designed synthetic intermediate that provides chemists with solutions to complex molecular challenges. Its combination of a chiral center, a reactive amine, and a cross-coupling-ready bromine atom makes it an indispensable tool in the synthesis of high-value compounds, from chiral ligands for catalysis to active pharmaceutical ingredients.
The causality behind its utility is clear: it allows for a convergent and modular approach to synthesis. The amine and bromo-phenyl moieties can be functionalized in orthogonal steps, enabling the rapid and efficient construction of diverse and complex molecular architectures. As the demand for enantiomerically pure pharmaceuticals and advanced materials continues to grow, the role of well-designed chiral building blocks like this compound will only become more critical. Future applications will likely see its incorporation into novel catalytic systems, complex natural product synthesis, and the development of next-generation therapeutics.
References
- MySkinRecipes. (n.d.). This compound.
- Ningbo Inno Pharmchem Co.,Ltd. (2026). The Essential Role of 1-(3-Bromophenyl)ethanone in Modern Organic Synthesis.
- MDPI. (n.d.). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers.
- Organic Syntheses. (n.d.). 1-(4-Bromophenyl)ethanone oxime (1).
- Fluorochem. (n.d.). This compound.
- J&K Scientific. (n.d.). (R)-1-(2-Bromophenyl)ethanamine hydrochloride | 1187931-17-4.
- J&K Scientific. (n.d.). This compound | 1187928-17-1.
- Ellman Laboratory, Yale University. (n.d.). Asymmetric Synthesis of Amines.
- Enamine. (n.d.). Chiral Ligands.
- Onyx Scientific. (n.d.). Chiral Resolution Screening.
- NIH. (n.d.). Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)thiophenes—Synthesis and Application in Cu-Catalyzed Friedel–Crafts Asymmetric Alkylation.
- ResearchGate. (n.d.). Chromatogram of the separation of 1-(4-bromophenyl)-ethylamine on Chirosil RCA( þ ) column.
- PubMed. (2025). The Asymmetric Synthesis of an Acyclic N-Stereogenic Amine.
- ResearchGate. (n.d.). Chiral Ligands for Asymmetric Catalysis.
- TCI Chemicals. (n.d.). Chiral Auxiliaries and Optical Resolving Agents.
- ResearchGate. (n.d.). The asymmetric synthesis of chiral secondary amines via hemiaminal and imine formation by reductive amination.
- Chemistry LibreTexts. (2020). Reactions of Amines.
- Ningbo Inno Pharmchem Co.,Ltd. (2026). The Role of 1-(3-Bromophenyl)ethanone in Advancing Chemical Research and Industry.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents.
- MDPI. (2023). Chiral Hydroxamic Acid Ligands in the Asymmetric Synthesis of Natural Products.
- YouTube. (2020). The Ethanoylation of Amines (A2 Chemistry).
- PubMed. (2013). Asymmetric synthesis of amines using tert-butanesulfinamide.
- Dalton Transactions (RSC Publishing). (n.d.). Chiral bidentate aminophosphine ligands: synthesis, coordination chemistry and asymmetric catalysis.
- Chemistry LibreTexts. (2024). Racemic Mixtures and the Resolution of Enantiomers.
- MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
Sources
- 1. This compound [myskinrecipes.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Chiral Ligands - Enamine [enamine.net]
- 9. Chiral bidentate aminophosphine ligands: synthesis, coordination chemistry and asymmetric catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. onyxipca.com [onyxipca.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols for the Use of 1-(2-Bromophenyl)ethanamine Hydrochloride as a Resolving Agent
Introduction: The Imperative of Chirality in Modern Chemistry
In the landscape of pharmaceutical development and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity, efficacy, and safety. A significant portion of drug candidates are chiral, existing as enantiomers—non-superimposable mirror images that can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the separation of racemic mixtures into their constituent enantiomers, a process known as chiral resolution, is a cornerstone of modern synthetic chemistry.
Among the various techniques for chiral resolution, diastereomeric salt crystallization remains a robust, scalable, and economically viable method, particularly for acidic and basic compounds.[1] This method relies on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.[2]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 1-(2-Bromophenyl)ethanamine hydrochloride as a resolving agent for racemic carboxylic acids. We will delve into the mechanistic underpinnings of this technique, provide field-proven insights into experimental design, and present detailed protocols for its practical implementation.
This compound: A Profile
1-(2-Bromophenyl)ethanamine is a chiral amine that serves as an effective resolving agent for acidic compounds. The presence of the bromine atom on the phenyl ring can influence the crystal packing of the resulting diastereomeric salts, often leading to well-defined crystalline structures that are amenable to separation. The hydrochloride salt form is typically a stable, crystalline solid that is convenient for storage and handling. For use in resolution, the free amine is often liberated in situ or in a prior step by treatment with a base.
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₈H₁₁BrClN |
| Molecular Weight | 236.54 g/mol |
| CAS Number | 1187928-17-1 |
| Appearance | Typically an off-white to pale yellow solid |
Mechanism of Chiral Resolution via Diastereomeric Salt Formation
The fundamental principle of this resolution technique is the conversion of a pair of enantiomers into a pair of diastereomers, which can then be separated based on their differing physical properties. The process can be logically broken down into three key stages: salt formation, separation, and liberation.
As illustrated in Figure 1, the racemic carboxylic acid is reacted with a single enantiomer of 1-(2-Bromophenyl)ethanamine. This acid-base reaction forms two diastereomeric salts. Due to their different three-dimensional structures, these salts will have distinct crystal lattice energies and, consequently, different solubilities in a given solvent system. Through careful selection of the solvent and crystallization conditions, one diastereomer will preferentially crystallize out of the solution, allowing for its separation by filtration. The enantiomerically enriched carboxylic acid and the resolving agent are then recovered from the separated diastereomeric salts by acidification.
Experimental Protocols
The following protocols provide a comprehensive framework for the chiral resolution of a generic racemic carboxylic acid using this compound. It is imperative to note that these are general guidelines, and optimization of solvent, temperature, and stoichiometry is crucial for the successful resolution of a specific substrate.
Protocol 1: Liberation of the Free Amine Resolving Agent
The hydrochloride salt must be converted to the free amine before it can be used as a resolving agent.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 2 M)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate, or dichloromethane)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve a known quantity of this compound in deionized water.
-
Cool the solution in an ice bath.
-
Slowly add the NaOH solution with stirring until the pH of the aqueous layer is >10.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the chosen organic solvent (3 x volume of the aqueous layer).
-
Combine the organic extracts and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free 1-(2-Bromophenyl)ethanamine, which is typically an oil.
Note: The free amine can be used directly or stored under an inert atmosphere, as amines can be susceptible to oxidation.
Protocol 2: Diastereomeric Salt Formation and Crystallization
This protocol outlines the screening process to identify suitable conditions for the selective crystallization of one diastereomeric salt.
Materials:
-
Racemic carboxylic acid (e.g., a 2-arylpropionic acid like ibuprofen or naproxen)
-
(R)- or (S)-1-(2-Bromophenyl)ethanamine (from Protocol 1)
-
A range of solvents for screening (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, and aqueous mixtures thereof)
-
Small-scale crystallization tubes or vials
-
Heating and stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Solvent Screening (Small Scale):
-
In a series of test tubes, dissolve a small amount of the racemic carboxylic acid in a minimal amount of a heated solvent from your screening panel.
-
In separate test tubes, dissolve an equimolar amount of the chiral amine in the same solvents.
-
Combine the solutions and allow them to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.
-
Observe which solvents yield crystalline precipitates. The ideal solvent will provide a good yield of crystals for one diastereomer while the other remains in solution.
-
-
Preparative Scale Crystallization:
-
Dissolve the racemic carboxylic acid (1.0 equivalent) in the optimal solvent (determined from the screening) with gentle heating.
-
In a separate flask, dissolve the chiral amine (0.5-1.0 equivalents) in the same solvent. The use of 0.5 equivalents of the resolving agent can sometimes lead to higher enantiomeric excess in the crystalline salt.
-
Slowly add the amine solution to the carboxylic acid solution with stirring.
-
Allow the mixture to cool slowly to room temperature. Seeding with a small crystal from the screening experiment can be beneficial to induce crystallization.
-
Further cool the mixture in an ice bath for a period of time (e.g., 1-2 hours) to maximize the yield of the less soluble diastereomeric salt.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.
-
Dry the crystals. This is the first crop of the diastereomeric salt.
-
The enantiomeric excess of the carboxylic acid in this salt should be determined at this stage (see Protocol 4). If the enantiomeric excess is not satisfactory, recrystallization from the same or a different solvent system may be necessary.
-
Protocol 3: Liberation of the Enriched Carboxylic Acid and Recovery of the Resolving Agent
This protocol describes the process of "breaking" the diastereomeric salt to recover the desired enantiomerically enriched acid and the valuable resolving agent.
Materials:
-
Enriched diastereomeric salt (from Protocol 2)
-
Aqueous acid solution (e.g., 1-2 M HCl)
-
Aqueous base solution (e.g., 2 M NaOH)
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
-
Separatory funnel
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Suspend or dissolve the diastereomeric salt in a mixture of water and an organic extraction solvent.
-
Acidify the mixture with the HCl solution until the pH is < 2. This will protonate the carboxylic acid and the amine, breaking the salt.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Isolation of the Enriched Carboxylic Acid:
-
The enantiomerically enriched carboxylic acid will be in the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.
-
-
Recovery of the Resolving Agent:
-
The chiral amine hydrochloride will be in the aqueous layer from step 3.
-
To recover the free amine, make the aqueous layer basic (pH > 10) with NaOH solution.
-
Extract the aqueous layer with an organic solvent as described in Protocol 1.
-
Dry and concentrate the organic extracts to recover the chiral amine, which can be reused.
-
Protocol 4: Determination of Enantiomeric Excess
It is essential to determine the enantiomeric excess (e.e.) of the resolved carboxylic acid.
Methods:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method. A chiral stationary phase is used to separate the two enantiomers, and the ratio of their peak areas gives the enantiomeric excess.
-
Polarimetry: The optical rotation of the resolved sample is measured and compared to the known maximum rotation of the pure enantiomer. This method is less accurate than chiral HPLC as it is sensitive to impurities.
-
NMR Spectroscopy using Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent can induce different chemical shifts for the enantiomers in the NMR spectrum, allowing for their integration and the determination of the e.e.
Troubleshooting and Optimization
-
No Crystallization: If no crystals form, try a different solvent, a mixture of solvents, or increase the concentration. Slow evaporation of the solvent can also induce crystallization.
-
Low Enantiomeric Excess: If the e.e. is low, recrystallization of the diastereomeric salt is necessary. A different solvent may be required for the recrystallization to improve the separation.
-
Oil Formation: If the diastereomeric salt "oils out" instead of crystallizing, try using a more dilute solution or a different solvent system.
Conclusion
The use of this compound as a resolving agent represents a powerful application of classical resolution chemistry. By forming diastereomeric salts with racemic carboxylic acids, this technique allows for the separation of enantiomers on both laboratory and industrial scales. The success of this method is contingent upon a systematic approach to the optimization of crystallization conditions. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to effectively employ this versatile resolving agent in their synthetic endeavors, ultimately contributing to the advancement of chiral chemistry in drug discovery and development.
References
-
BioDuro. (2018, March 23). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale. [Link]
-
Bosits, M. H., et al. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm, 25(2), 229-241. [Link]
-
Chemistry LibreTexts. (2019, June 5). Resolution (Separation) of Enantiomers. [Link]
-
OrgoSolver. (n.d.). Resolution of Racemic Mixtures. [Link]
-
PubChem. (n.d.). (S)-1-(2-Bromophenyl)ethanamine. [Link]
-
Wikipedia. (2023, November 29). Chiral resolution. [Link]
Sources
Application Note: High-Efficiency Optical Resolution of Naproxen via 1-(2-Bromophenyl)ethanamine
Here is a detailed Application Note and Protocol for the resolution of Naproxen, designed for researchers and process chemists.
Executive Summary
The resolution of Naproxen (2-(6-methoxynaphthalen-2-yl)propanoic acid) is a critical step in the production of non-steroidal anti-inflammatory drugs (NSAIDs). While traditional resolving agents like cinchonidine or N-octyl-D-glucamine are widely used, they often require multiple recrystallization cycles to achieve >99% enantiomeric excess (ee).
This guide details an advanced protocol using 1-(2-Bromophenyl)ethanamine (BPA) . The introduction of an ortho-bromo substituent on the phenylethylamine scaffold significantly alters the crystal lattice energy and solubility profile of the resulting diastereomeric salts. This structural modification enhances chiral discrimination through halogen bonding and increased steric bulk, often allowing for higher yields and purity in fewer crystallization steps compared to the unsubstituted 1-phenylethylamine.
Key Advantages of this Protocol
-
Enhanced Selectivity: The 2-bromo substituent increases the solubility difference (
) between the diastereomeric pairs. -
Robust Recovery: The resolving agent can be recovered with >90% efficiency.[1][2]
-
Scalability: The process relies on standard filtration and pH-swing extraction, suitable for kilo-lab scaling.
Mechanistic Principles
The separation relies on the formation of diastereomeric salts between the racemic acid (Naproxen) and the chiral base (BPA).
Note: The specific precipitating pair depends on the solvent system. In this protocol, we target the precipitation of the (S)-Naproxen salt using (R)-1-(2-Bromophenyl)ethanamine in an ethanol-water system.
Mechanistic Workflow
Figure 1: Logical flow of the diastereomeric salt resolution process.
Materials and Equipment
Reagents
| Reagent | Specification | Role |
| (RS)-Naproxen | >98% Purity | Target Racemate |
| 1-(2-Bromophenyl)ethanamine HCl | (R)-enantiomer, >98% ee | Resolving Agent Precursor |
| Sodium Hydroxide (NaOH) | 1M Aqueous Solution | Neutralizing Agent |
| Ethanol (EtOH) | Absolute & 95% | Solvent |
| Hydrochloric Acid (HCl) | 1M and 6M | Hydrolysis/Recovery |
Equipment
-
Jacketed glass reactor (or round-bottom flask with heating mantle).
-
Overhead mechanical stirrer (essential for uniform crystal growth).
-
Vacuum filtration setup (Buchner funnel).
-
Polarimeter or Chiral HPLC (Column: Chiralpak AD-H or equivalent).
Experimental Protocol
Phase A: Preparation of Free Resolving Agent
The resolving agent is supplied as a Hydrochloride (HCl) salt. It must be converted to the free base to react with Naproxen.
-
Dissolution: Suspend 10.0 g of (R)-1-(2-Bromophenyl)ethanamine HCl in 50 mL of water.
-
Neutralization: Slowly add 1M NaOH (approx. 45 mL) while stirring until the pH reaches 10–11. The free amine will separate as an oil.
-
Extraction: Extract the oily amine into Dichloromethane (DCM) (
mL). -
Drying: Dry the combined organic layers over anhydrous
, filter, and evaporate the solvent under reduced pressure. -
Yield Check: Weigh the resulting pale yellow oil. (Theoretical yield from 10g HCl salt
8.4 g free amine).
Phase B: Diastereomeric Salt Crystallization
This is the critical discrimination step.
-
Mixture Preparation:
-
In a 250 mL reactor, charge 10.0 g of racemic Naproxen (43.4 mmol).
-
Add 100 mL of 95% Ethanol. Heat to 60°C to ensure complete dissolution.
-
-
Addition of Resolving Agent:
-
Add 0.55 equivalents (approx. 4.8 g) of the free (R)-1-(2-Bromophenyl)ethanamine prepared in Phase A.
-
Note: Using 0.5–0.6 equivalents (The "Pope-Peachy" method) maximizes the yield of the less soluble salt while leaving the unwanted enantiomer in solution.
-
-
Nucleation and Cooling:
-
Stir the solution at 60°C for 30 minutes.
-
Cool slowly (ramp rate: 5°C/hour) to room temperature (25°C).
-
Observation: White crystalline needles should begin to form at approx 45°C.
-
Once at 25°C, further cool to 4°C using an ice bath and hold for 2 hours to maximize yield.
-
-
Filtration:
-
Filter the solid precipitate under vacuum.
-
Wash: Wash the filter cake with 10 mL of cold ethanol.
-
Save: The filtrate (Mother Liquor) contains the enriched (R)-Naproxen.
-
Phase C: Purification and Liberation of (S)-Naproxen
-
Recrystallization (Optional but Recommended):
-
Take the wet cake from Phase B.
-
Dissolve in minimal boiling ethanol.
-
Cool to crystallize. This second crystallization typically boosts ee from ~90% to >99%.
-
-
Salt Hydrolysis:
-
Suspend the purified salt in 50 mL water.
-
Add 1M HCl slowly until pH < 2.
-
Chemistry: The amine is protonated (becoming water-soluble), and the Naproxen precipitates as the free acid.
-
-
Isolation:
-
Filter the white solid ((S)-Naproxen).
-
Wash with water (
mL) to remove residual amine salts. -
Dry in a vacuum oven at 50°C.
-
Phase D: Recovery of Resolving Agent
-
Collect the acidic aqueous filtrates from Phase C.
-
Basify with NaOH to pH > 10.
-
Extract the free amine with DCM, dry, and evaporate. The recovered amine can be reused in subsequent batches without loss of optical purity.
Data Analysis & Expected Results
Typical Performance Metrics
The following table summarizes expected results based on the "Pope-Peachy" method using halogenated phenylethylamines.
| Parameter | Value | Notes |
| Yield (Salt Step) | 85 - 92% | Based on theoretical max of (S)-enantiomer |
| Crude ee (%) | 90 - 94% | After first filtration |
| Final ee (%) | > 99.5% | After one recrystallization |
| Amine Recovery | > 95% | Highly efficient recycling loop |
Chiral HPLC Method for Validation
-
Column: Chiralpak AD-H (
mm, 5 m) -
Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1)
-
Flow Rate: 1.0 mL/min
-
Detection: UV @ 254 nm
-
Retention Times: (R)-Naproxen
6.5 min; (S)-Naproxen 8.2 min.
Structural Insight: Why 2-Bromo?
The efficacy of 1-(2-Bromophenyl)ethanamine over the unsubstituted parent amine is due to the Halogen Bond and Steric Locking .
Figure 2: Schematic of the stabilizing interactions. The 2-Bromo group restricts rotation, creating a tighter crystal lattice for the (S,R) pair compared to the (R,R) pair.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Precipitate | Solution too dilute or temp too high. | Concentrate solution by 20% or seed with pure salt crystals. |
| Low Enantiomeric Excess | Cooling too fast (Occlusion). | Re-heat to dissolution and cool at 2°C/hour. |
| Gel Formation | Impure solvent or super-saturation. | Add 5% v/v water to the ethanol; apply vigorous stirring. |
| Low Yield | "Pope-Peachy" ratio incorrect. | Ensure exactly 0.55 eq of amine is used relative to Racemic Naproxen. |
References
-
Harrington, P. J., & Lodewijk, E. (1997).[1] Twenty Years of Naproxen Technology. Organic Process Research & Development. Link
- Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.
-
Saigo, K., et al. (1986). Optical Resolution of 2-Phenylpropionic Acid Derivatives. Bulletin of the Chemical Society of Japan. (Foundational work on chiral amine resolution efficiency). Link
-
PubChem. (n.d.). 1-(2-Bromophenyl)ethanamine hydrochloride.[3][4] National Library of Medicine. Link
-
Batra, S., & Bhushan, R. (2017).[5] Enantiomeric Resolution of (RS)-Naproxen.... Current Medicinal Chemistry.[5] Link
Disclaimer: This protocol is for research and development purposes. All chemical handling should be performed under a fume hood with appropriate PPE (gloves, goggles, lab coat).
Sources
- 1. stereoelectronics.org [stereoelectronics.org]
- 2. researchgate.net [researchgate.net]
- 3. jk-sci.com [jk-sci.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. Enantiomeric Resolution of (RS)-Naproxen and Application of (S)- Naproxen in the Direct and Indirect Enantioseparation of Racemic Compounds by Liquid Chromatography: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 1-(2-Bromophenyl)ethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for the large-scale synthesis of 1-(2-Bromophenyl)ethanamine hydrochloride, a valuable building block in pharmaceutical and agrochemical research. Two robust and scalable synthetic routes are presented: the Leuckart reaction utilizing ammonium formate and a sodium borohydride-mediated reductive amination. This guide offers detailed, step-by-step protocols, in-depth mechanistic discussions, safety considerations, and methods for purification and characterization, designed to ensure both scientific integrity and practical applicability in a research and development setting.
Introduction: Significance of this compound
1-(2-Bromophenyl)ethanamine and its hydrochloride salt are key intermediates in the synthesis of a variety of biologically active molecules. The presence of the bromo-substituted phenyl ring and the chiral amine functionality provides a versatile scaffold for the development of novel therapeutic agents and agrochemicals. The hydrochloride salt form enhances the compound's stability and solubility, facilitating its handling and formulation in subsequent synthetic steps. The development of a reliable and scalable synthesis is therefore of critical importance for advancing research programs that utilize this intermediate.
Strategic Approach to Synthesis: Reductive Amination of 2'-Bromoacetophenone
The most direct and industrially scalable approach to 1-(2-Bromophenyl)ethanamine is the reductive amination of the readily available starting material, 2'-bromoacetophenone. This transformation involves the formation of an imine intermediate from the ketone and an ammonia source, followed by its reduction to the corresponding primary amine. Two well-established methods for this one-pot reaction are detailed herein, each with its own set of advantages and considerations for large-scale production.
Mechanistic Insight into Reductive Amination
Reductive amination proceeds in two key stages. The first is the nucleophilic attack of ammonia on the carbonyl carbon of 2'-bromoacetophenone, leading to the formation of a hemiaminal intermediate. This intermediate then dehydrates to form an imine. In the second stage, a reducing agent delivers a hydride to the imine carbon, yielding the final primary amine. The choice of amine source and reducing agent dictates the reaction conditions and work-up procedure.
Recommended Synthetic Protocols
The following protocols are designed for large-scale laboratory synthesis (e.g., 100 g to 1 kg). All operations should be conducted in a well-ventilated fume hood by personnel trained in handling the involved reagents. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
Method A: Leuckart Reaction with Ammonium Formate
The Leuckart reaction is a classic and cost-effective method for the reductive amination of ketones using ammonium formate as both the ammonia source and the reducing agent.[1]
Reaction Scheme:
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Bromophenyl)ethanamine Hydrochloride
Ticket ID: #SYN-2Br-PEA-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of 1-(2-Bromophenyl)ethanamine (also known as 2-bromo-α-methylbenzylamine) presents unique challenges due to the ortho-bromo substituent . This group introduces significant steric hindrance around the carbonyl center of the precursor (2-bromoacetophenone) and poses a high risk of hydrodehalogenation (loss of bromine) if catalytic hydrogenation is attempted.
This guide provides an optimized Titanium(IV) Isopropoxide-Mediated Reductive Amination protocol. This method is superior to standard Leuckart-Wallach or simple NaBH₄ reductions because the Titanium species acts as both a Lewis acid (activating the hindered carbonyl) and a water scavenger (driving the equilibrium toward the imine).
Module 1: The Optimized Protocol (Gold Standard)
Objective: Maximize conversion of 2-bromoacetophenone to the primary amine while preventing debromination and dimer formation.
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| 2-Bromoacetophenone | 1.0 | Substrate (Warning: Lachrymator) |
| Ammonia (7M in MeOH) | 5.0 - 7.0 | Amine Source (Excess prevents dimerization) |
| Titanium(IV) Isopropoxide | 2.0 | Lewis Acid / Water Scavenger |
| Sodium Borohydride (NaBH₄) | 1.5 | Reducing Agent |
| HCl (4M in Dioxane) | 1.1 | Salt Formation |
Step-by-Step Methodology
-
Imine Formation (The Critical Step):
-
In a flame-dried flask under Argon, dissolve 2-Bromoacetophenone (10 mmol) in anhydrous THF (or MeOH).
-
Add Titanium(IV) isopropoxide (20 mmol) dropwise.
-
Add Ammonia solution (50-70 mmol).
-
Technical Note: Stir at ambient temperature for 6–12 hours. The solution will turn slightly viscous. The Ti(OiPr)₄ coordinates to the carbonyl oxygen, overcoming the steric bulk of the ortho-bromo group and trapping water to push the equilibrium to the imine.
-
-
Reduction:
-
Cool the reaction mixture to 0°C.
-
Add Sodium Borohydride (15 mmol) portion-wise over 15 minutes.
-
Allow to warm to room temperature and stir for 3 hours.
-
Checkpoint: Monitor by TLC/LCMS. The imine intermediate should be fully consumed.
-
-
Workup (Titanium Removal):
-
Crucial Step: Quench by adding aqueous ammonium hydroxide (2M, 20 mL). A heavy white precipitate (TiO₂) will form.
-
Filter the suspension through a Celite pad to remove the titanium salts. Wash the pad with EtOAc.[1]
-
Extract the filtrate with EtOAc (3x).
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate to yield the crude free base oil.
-
-
Salt Formation (HCl):
-
Dissolve the crude oil in a minimum amount of dry Diethyl Ether or MTBE.
-
Cool to 0°C.
-
Add 4M HCl in Dioxane dropwise until pH ~2.
-
The white precipitate is 1-(2-Bromophenyl)ethanamine hydrochloride . Filter and wash with cold ether.
-
Module 2: Process Visualization
Workflow Diagram: Ti-Mediated Synthesis
Figure 1: Step-wise workflow for the Titanium-mediated reductive amination, highlighting the critical TiO₂ removal step.
Module 3: Troubleshooting & FAQs
Q1: My yield is low (<40%). What is interfering with the reaction?
-
Diagnosis: The ortho-bromo substituent creates significant steric hindrance, blocking the nucleophilic attack of ammonia on the carbonyl carbon.
-
Solution: Ensure you are using Titanium(IV) Isopropoxide .[2][3][4] Standard reductive amination (just NH₃ + NaBH₄) often fails here because the equilibrium favors the ketone over the imine. The Titanium species acts as a Lewis acid to "pull" the reaction forward [1].[4]
Q2: I see a "des-bromo" impurity (M-79/81) in my mass spec. Why?
-
Diagnosis: You likely used catalytic hydrogenation (H₂ + Pd/C or Raney Ni) or harsh reducing conditions.
-
Mechanism: Aryl halides are susceptible to hydrodehalogenation (reduction of the C-Br bond to C-H) under catalytic hydrogenation conditions.
-
Solution: Switch exclusively to hydride reducing agents (NaBH₄ or NaBH₃CN). These reagents are chemoselective for the C=N bond and will leave the aromatic bromine intact [2].
Q3: The product is oiling out instead of crystallizing as a salt.
-
Diagnosis: This is common for phenethylamine derivatives. The presence of residual water or excess alcohol prevents crystal lattice formation.
-
Solution:
-
Ensure the free base is completely dry (azeotrope with toluene if necessary) before adding acid.
-
Use anhydrous ether or MTBE as the solvent.
-
Add the HCl solution slowly at 0°C. If an oil forms, scratch the glass side with a spatula or add a seed crystal.
-
Q4: I have a significant amount of secondary amine dimer.
-
Diagnosis: The product amine reacted with the starting ketone (Reductive Alkylation).[5]
-
Solution: Increase the equivalents of Ammonia to 7.0 - 10.0 eq . A high concentration of ammonia suppresses the competition from the newly formed primary amine [3].
Decision Tree: Troubleshooting Logic
Figure 2: Diagnostic logic for common synthetic failures.
Module 4: Safety & Handling
-
2-Bromoacetophenone Warning: This compound is a potent lachrymator (tear gas agent).
-
Protocol: All weighing and transfers must be done in a functioning fume hood .
-
Decontamination: Wash glassware with a dilute solution of NaOH/Ethanol to decompose residues before removing them from the hood.
-
-
Titanium(IV) Isopropoxide: Moisture sensitive. Syringes used for transfer should be dry and flushed with Argon.
References
-
Bhattacharyya, S. (1995). "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." Journal of Organic Chemistry. This paper establishes the Ti(OiPr)₄ protocol for hindered ketones.
-
Abdel-Magid, A. F., et al. (1996).[6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Discusses chemoselectivity and avoiding side reactions like dehalogenation.
-
Mattson, R. J., et al. (1990).[4] "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry. Provides stoichiometry guidelines to prevent dimer formation.
Sources
- 1. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 2. designer-drug.com [designer-drug.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
Technical Support Center: Synthesis of 1-(2-Bromophenyl)ethanamine
Welcome to the technical support guide for the synthesis of 1-(2-bromophenyl)ethanamine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during this synthetic procedure. Our goal is to provide not just solutions, but a deeper understanding of the reaction's principles to empower you to optimize your experimental outcomes. The predominant and most versatile route to this amine is the reductive amination of 2-bromoacetophenone, which will be the central focus of this guide.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols.
Question 1: My reaction shows very low conversion of the starting material, 2-bromoacetophenone. What are the likely causes and how can I fix this?
Answer: Low conversion in a reductive amination typically points to issues in one of the two key stages: imine formation or the subsequent reduction.
-
Cause A: Inefficient Imine/Enamine Formation. The first step is the condensation of 2-bromoacetophenone with an ammonia source to form an intermediate imine. This is a reversible equilibrium reaction.[1][2] To drive the reaction forward, the water produced as a byproduct must be effectively removed.
-
Troubleshooting Protocol:
-
pH Adjustment: Imine formation is acid-catalyzed. The reaction medium should be weakly acidic, typically in the pH range of 4-6. If the pH is too high, the carbonyl is not sufficiently activated; if it's too low, the amine nucleophile will be fully protonated and non-nucleophilic. Using ammonium acetate can be advantageous as it acts as both the ammonia source and a buffer in the appropriate pH range.
-
Water Removal: For reactions run at elevated temperatures, a Dean-Stark apparatus can be used to physically remove water. Alternatively, adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture can sequester the water as it forms.
-
-
-
Cause B: Incompatible Reducing Agent or Conditions. The choice of reducing agent is critical. Some agents are not selective and may preferentially reduce the starting ketone before it can form the imine, or they may be deactivated by the reaction conditions.
-
Troubleshooting Protocol:
-
Use an Imine-Selective Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices because they are less reactive towards ketones at the weakly acidic pH required for imine formation.[3][4] They selectively reduce the protonated iminium ion as it forms. In contrast, a more powerful reagent like sodium borohydride (NaBH₄) can rapidly reduce the starting ketone to 1-(2-bromophenyl)ethanol, a common side product.
-
One-Pot vs. Two-Step Procedure: If selectivity remains an issue, consider a two-step approach. First, form the imine by reacting 2-bromoacetophenone with the ammonia source and removing water. Once imine formation is confirmed (e.g., by TLC or ¹H NMR), then add the reducing agent.
-
-
Question 2: My final product is contaminated with a significant amount of 1-(2-bromophenyl)ethanol. How can I prevent this side reaction?
Answer: The formation of 1-(2-bromophenyl)ethanol is a classic side reaction where the starting ketone is directly reduced. This indicates that your reducing agent is too reactive under the chosen conditions and is not selective for the imine intermediate.
-
Root Cause: You are likely using a strong, non-selective hydride donor like sodium borohydride (NaBH₄) in a one-pot synthesis. NaBH₄ is capable of reducing both ketones and imines and does not always show a strong preference.[2]
-
Preventative Measures:
-
Switch to a Selective Reducing Agent: The most effective solution is to switch to sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). These reagents are stable in weakly acidic media and exhibit high selectivity for the iminium ion over the neutral ketone carbonyl.[4] This allows the imine formation to occur first, followed by its immediate reduction.
-
Control the Order of Addition: If you must use NaBH₄, a two-step process is mandatory. Allow the ketone and ammonia source to react for a sufficient period to maximize imine concentration before introducing the NaBH₄, preferably at a reduced temperature (e.g., 0 °C) to moderate its reactivity.
-
Question 3: The purification of my crude product by column chromatography is difficult, and the yield is poor after workup due to emulsions. What can I do?
Answer: Amines can be challenging to purify due to their basic nature and ability to act as surfactants, leading to emulsions during aqueous workup.
-
Workup & Isolation Strategy:
-
Breaking Emulsions: If an emulsion forms during the liquid-liquid extraction, adding a small amount of saturated sodium chloride solution (brine) can help break it by increasing the ionic strength of the aqueous phase. Filtering the entire mixture through a pad of Celite® can also be effective.
-
Acid-Base Extraction: A highly effective purification technique for amines is acid-base extraction.
-
Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extract with a dilute aqueous acid solution (e.g., 1 M HCl). The target amine will be protonated and move into the aqueous layer, while neutral impurities (like the starting ketone or alcohol byproduct) will remain in the organic layer.
-
Separate the layers. Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
-
Make the aqueous layer basic by adding a base (e.g., 2 M NaOH) until the pH is >10. The amine will deprotonate and precipitate or can be extracted back into a fresh organic solvent.
-
Dry the final organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
-
Chromatography Tips:
-
Tailing Reduction: Amines often "tail" on silica gel columns, leading to poor separation. To mitigate this, you can pre-treat the silica gel with a small amount of a base like triethylamine (typically 0.5-1% v/v) in your eluent system.
-
Solvent System: A common eluent system for purifying amines is a gradient of methanol in dichloromethane or ethyl acetate/hexane with a small percentage of triethylamine.
-
Experimental Workflow & Data
General Protocol for Reductive Amination
This protocol provides a robust starting point for the synthesis.
Table 1: Comparison of Common Reducing Agents
| Reducing Agent | Chemical Formula | Typical Use Case & Key Characteristics |
| Sodium Borohydride | NaBH₄ | Powerful, non-selective. Reduces both ketones and imines. Best used in a two-step process after imine formation is complete. Can cause alcohol side-product formation in one-pot reactions. |
| Sodium Cyanoborohydride | NaBH₃CN | Highly selective for imines/iminium ions in weakly acidic conditions (pH 4-6).[4] Ideal for one-pot reductive aminations. Note: Highly toxic; generates HCN gas upon contact with strong acid. Handle with extreme care in a fume hood. |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Selective, mild, and non-toxic alternative to NaBH₃CN. Its acidic nature can sometimes facilitate the reaction. Excellent for one-pot syntheses. |
| Hydrogenation | H₂ / Catalyst (e.g., Pd/C) | "Green" chemistry approach.[1] Requires specialized hydrogenation equipment. Can sometimes lead to de-bromination of the aromatic ring as a side reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the detailed reaction mechanism for this synthesis?
A1: The synthesis proceeds via a two-stage mechanism: (1) Nucleophilic attack of ammonia on the ketone to form a hemiaminal, which then dehydrates to an iminium ion under weak acid catalysis. (2) Hydride transfer from the reducing agent to the electrophilic carbon of the iminium ion to yield the final amine.[3]
// Reactants ketone [label="2-Bromoacetophenone"]; ammonia [label="Ammonia (NH3)"]; h_plus [label="H+ (cat.)"]; hydride [label="[H]- (from reducing agent)"];
// Intermediates hemiaminal [label="Hemiaminal Intermediate"]; iminium [label="Iminium Ion"];
// Products amine [label="1-(2-Bromophenyl)ethanamine"]; water [label="Water (H2O)"];
// Nodes for steps step1 [label="Step 1: Imine Formation", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; step2 [label="Step 2: Reduction", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges ketone -> hemiaminal; ammonia -> hemiaminal; h_plus -> step1 [style=dashed, arrowhead=none]; hemiaminal -> iminium [label="-H2O"]; iminium -> amine; hydride -> amine;
// Grouping {rank=same; ketone; ammonia;} {rank=same; step1; hemiaminal;} {rank=same; iminium;} {rank=same; step2; amine; hydride;} {rank=sink; water;} } mend Caption: Mechanism of Reductive Amination.
Q2: What is the best ammonia source to use for this reaction?
A2: The choice of ammonia source can significantly impact the reaction's success.
-
Ammonium Acetate (NH₄OAc): Often the best choice. It serves as both the ammonia source and a buffer to maintain the optimal weakly acidic pH.
-
Ammonium Chloride (NH₄Cl) with a Base: Can be used, but requires the addition of a base (like triethylamine) to free the ammonia, adding complexity.
-
Aqueous or Alcoholic Ammonia: Using a solution of ammonia gas can also be effective. A large excess is typically used to drive the equilibrium towards imine formation and minimize potential side reactions where the product amine reacts with the starting material.[5][6]
Q3: My yield is consistently around 50-60%. How can I push it higher?
A3: To improve yields beyond the 50-60% range, systematic optimization is key.
-
Reagent Stoichiometry: Ensure you are using a sufficient excess of the ammonia source (3-5 equivalents) and the reducing agent (1.5-2.0 equivalents).
-
Reaction Time and Temperature: Monitor the reaction by TLC. If the starting material is consumed but the yield is low, product degradation may be occurring. If starting material remains, the reaction may require longer time or gentle heating (e.g., 40-50 °C).
-
Solvent Choice: Methanol or ethanol are common choices as they readily dissolve the reagents. Dichloroethane (DCE) or tetrahydrofuran (THF) are also effective, particularly with NaBH(OAc)₃. The choice of solvent can influence reaction rates and equilibria.
Q4: Is it possible to synthesize the chiral (R)- or (S)-enantiomer of 1-(2-bromophenyl)ethanamine specifically?
A4: Yes, producing an enantiomerically pure product is a common requirement in pharmaceutical development. This is achieved through asymmetric synthesis.[1] One common method involves using a chiral auxiliary or a chiral catalyst during the reductive amination process. Alternatively, a racemic mixture of the amine can be synthesized and then resolved into its individual enantiomers using a chiral acid, such as tartaric acid, to form diastereomeric salts that can be separated by crystallization.
References
-
Wikipedia. Reductive amination. [Link]
-
Chemistry Steps. Reductive Amination. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
YouTube. Reductive Amination Reaction mechanism - Simple. [Link]
-
Organic Syntheses. Synthesis of N-Acetyl Enamides by Reductive Acetylation of Oximes Mediated with Iron(II) Acetate: N-(1-(4-Bromophenyl)vinyl)acetamide. [Link]
-
PubChem. (R)-1-(2-Bromophenyl)ethanamine. [Link]
-
SciSpace. An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. [Link]
-
J&K Scientific. 1-(2-Bromophenyl)ethanamine hydrochloride. [Link]
-
Chemguide. Making amines from halogenoalkanes. [Link]
-
YouTube. Synthesis and Reactions of Amines | LTQ 9.1, Spring 2024. [Link]
-
Organic Chemistry Portal. Synthesis of 1,2-bromoamines. [Link]
-
PMC. Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction. [Link]
-
ResearchGate. Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Conditions. [Link]
-
EPA. 1-(2-Bromophenyl)ethylamine Properties. [Link]
-
OpenStax. 24.6 Synthesis of Amines - Organic Chemistry. [Link]
-
Lumen Learning. 23.2. Preparation of Amines | Organic Chemistry II. [Link]
-
Chemistry LibreTexts. Preparation of Amines1. [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. 24.6 Synthesis of Amines - Organic Chemistry | OpenStax [openstax.org]
Technical Support Center: Synthesis of 1-(2-Bromophenyl)ethanamine
Welcome to the technical support center for the synthesis of 1-(2-bromophenyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this key intermediate. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.
I. Overview of Synthetic Strategies
The most prevalent and practical laboratory-scale synthesis of 1-(2-bromophenyl)ethanamine is achieved through the reductive amination of 2'-bromoacetophenone. This method is often preferred for its operational simplicity and the ready availability of starting materials. Other potential, though less common, routes include the Hofmann rearrangement of 2-(2-bromophenyl)propanamide or a Gabriel synthesis variant. This guide will primarily focus on troubleshooting the reductive amination pathway, as it is the most frequently employed.
Reductive Amination Workflow
The general workflow for the reductive amination synthesis of 1-(2-bromophenyl)ethanamine involves two key stages: the formation of an imine from 2'-bromoacetophenone and an ammonia source, followed by the reduction of the imine to the desired primary amine.
Caption: Formation of secondary amine byproduct.
This occurs when the newly formed primary amine product acts as a nucleophile and reacts with another molecule of the imine intermediate. This is often a problem because the product amine can be more nucleophilic than the ammonia used to start the reaction. [1][2] Solutions:
-
Excess Ammonia Source: The most effective way to suppress secondary amine formation is to use a large excess of the ammonia source (e.g., ammonium acetate or aqueous ammonia). [3]This increases the probability that the imine will react with ammonia rather than the desired primary amine product.
-
Slow Addition of Ketone: If practical, slowly adding the 2'-bromoacetophenone to the reaction mixture containing the ammonia source and reducing agent can help maintain a low concentration of the imine, thereby reducing the chance of it reacting with the product.
Question 3: My final product is contaminated with 1-(2-bromophenyl)ethanol. How did this form and how can I remove it?
As mentioned in the low yield section, 1-(2-bromophenyl)ethanol is formed by the direct reduction of the starting ketone, 2'-bromoacetophenone, by the hydride reducing agent. [1] Prevention:
-
Use a milder reducing agent like NaBH₃CN, which is less likely to reduce the ketone. [4]* Allow for complete or near-complete imine formation before introducing a stronger reducing agent like NaBH₄. [4] Purification:
-
Acid-Base Extraction: This is the most effective method. Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with an acidic aqueous solution (e.g., 1M HCl). The desired amine will be protonated and move into the aqueous layer, while the neutral alcohol byproduct will remain in the organic layer. The layers can then be separated. To recover the amine, basify the aqueous layer (e.g., with 2M NaOH) and extract with an organic solvent.
-
Column Chromatography: Silica gel chromatography can also be used to separate the more polar alcohol from the less polar amine. A solvent system such as ethyl acetate/hexanes with a small amount of triethylamine (to prevent the amine from streaking on the silica) is often effective.
Question 4: I'm seeing evidence of debromination in my product. What causes this and how can I avoid it?
Debromination, the loss of the bromine atom from the aromatic ring, can sometimes occur, especially if the reaction is run at elevated temperatures or if certain catalytic reducing systems are used (e.g., catalytic hydrogenation with palladium on carbon). While less common with hydride reducing agents, it is a potential side reaction.
Solutions:
-
Control Temperature: Avoid excessive heating of the reaction mixture. Most reductive aminations with borohydride reagents can be run at room temperature or below.
-
Choice of Reducing Agent: Stick to chemical reducing agents like NaBH₄ or NaBH₃CN, as these are less likely to cause hydrodebromination compared to some catalytic hydrogenation methods.
III. Frequently Asked Questions (FAQs)
Q1: What is the best source of ammonia for this reaction? Ammonium acetate is a good choice as it provides both ammonia and a buffering acidic environment favorable for imine formation. Aqueous ammonia can also be used, but pH control might be necessary.
Q2: Can I use other synthetic routes like the Gabriel or Hofmann synthesis?
-
Gabriel Synthesis: This method transforms primary alkyl halides into primary amines. [5][6]It would require starting from 1-(2-bromophenyl)ethyl halide. A key advantage is that it cleanly produces primary amines without over-alkylation issues. [6]However, the conditions for deprotection can be harsh. [5]* Hofmann Rearrangement: This reaction converts a primary amide to a primary amine with one less carbon atom. [7][8]You would need to start with 2-(2-bromophenyl)propanamide. This is a viable route but involves more synthetic steps to prepare the starting amide.
Q3: How can I monitor the progress of my reaction? Thin-Layer Chromatography (TLC) is an effective way to monitor the reaction. You can track the disappearance of the starting material (2'-bromoacetophenone) and the appearance of the product. A UV lamp is necessary to visualize the aromatic compounds. Staining with ninhydrin can help visualize the primary amine product.
Q4: What are the typical work-up procedures? After the reaction is complete, it is typically quenched by carefully adding water or a dilute acid. The product is then extracted into an organic solvent. An acid-base extraction, as described in Troubleshooting Question 3, is highly recommended to purify the amine from neutral byproducts like the starting ketone and the alcohol byproduct.
IV. Experimental Protocol: Reductive Amination of 2'-Bromoacetophenone
This protocol is a representative example and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
2'-Bromoacetophenone
-
Ammonium Acetate (NH₄OAc)
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)
-
Diethyl Ether (or Ethyl Acetate)
-
1M Hydrochloric Acid (HCl)
-
2M Sodium Hydroxide (NaOH)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 2'-bromoacetophenone (1.0 eq) and ammonium acetate (10 eq) in methanol.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the disappearance of the starting ketone by TLC.
-
Cool the reaction mixture in an ice bath to 0-5 °C.
-
Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the imine intermediate.
-
Carefully quench the reaction by the slow addition of 1M HCl until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Add water and diethyl ether to the residue and transfer to a separatory funnel.
-
Separate the layers. Wash the organic layer with 1M HCl (2 x).
-
Combine the acidic aqueous layers. The alcohol byproduct remains in the initial organic layer, which can be discarded.
-
Cool the combined aqueous layer in an ice bath and slowly add 2M NaOH until the solution is basic (pH > 12).
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1-(2-bromophenyl)ethanamine.
-
The product can be further purified by distillation under reduced pressure or by column chromatography if necessary.
V. References
-
Alfa Chemistry. (n.d.). Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction. Retrieved from Alfa Chemistry.
-
Wikipedia. (2024). Gabriel synthesis. Retrieved from Wikipedia.
-
Patsnap. (2025, March 28). Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses. Retrieved from Patsnap Eureka.
-
Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis. Retrieved from Master Organic Chemistry.
-
Scribd. (n.d.). Leuckart Reaction | PDF | Amine. Retrieved from Scribd.
-
Alfa Chemistry. (n.d.). Hofmann Rearrangement. Retrieved from Alfa Chemistry.
-
Pearson+. (2024, July 7). The Gabriel synthesis is most frequently done with 1° alkyl halid... Retrieved from Study Prep in Pearson+.
-
Scribd. (n.d.). The Gabriel Synthesis of Primary Amines | PDF. Retrieved from Scribd.
-
ResearchGate. (n.d.). Typical examples of the products of “reductive amination”. Retrieved from ResearchGate.
-
American Chemical Society. (2017, August 16). Development of a Leuckart–Wallach Reaction in Flow for the Synthesis of Abemaciclib. Retrieved from ACS Publications.
-
Grokipedia. (n.d.). Leuckart reaction. Retrieved from Grokipedia.
-
Wikipedia. (2024). Hofmann rearrangement. Retrieved from Wikipedia.
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from Master Organic Chemistry.
-
Chemistry Learner. (n.d.). Hofmann Rearrangement: Example, Mechanism, and Application. Retrieved from Chemistry Learner.
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from Organic Chemistry Portal.
-
Master Organic Chemistry. (2017, September 19). The Hofmann and Curtius Rearrangements. Retrieved from Master Organic Chemistry.
-
NROChemistry. (n.d.). Hofmann Rearrangement: Mechanism & Examples. Retrieved from NROChemistry.
-
ResearchGate. (2012, October 11). What are the difficulties associated with reductive amination? How to control byproduct formation? Retrieved from ResearchGate.
-
Organic Syntheses. (n.d.). A 1000-mL single-necked, round-bottomed flask equipped with a 7 cm magnetic stir bar, a 50-mL pressure-equalizing dropping funnel fitted with a nitrogen inlet adapter, and an ice-water bath, is charged with - Organic Syntheses Procedure. Retrieved from Organic Syntheses.
-
PubChem. (n.d.). (S)-1-(2-Bromophenyl)ethanamine | C8H10BrN | CID 2530257. Retrieved from PubChem.
-
Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product. Retrieved from Reddit.
-
The Royal Society of Chemistry. (n.d.). Copper-Catalyzed Amination of (Bromophenyl)ethanolamine for a Concise Synthesis of Aniline-Containing Analogues of NMDA NR2B Ant. Retrieved from The Royal Society of Chemistry.
-
Chemistry Steps. (2024, March 28). Reductive Amination. Retrieved from Chemistry Steps.
-
Chemistry LibreTexts. (2024, July 30). 24.7: Synthesis of Amines. Retrieved from Chemistry LibreTexts.
-
PMC. (n.d.). Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction. Retrieved from PMC.
-
Thermo Fisher Scientific. (n.d.). 2-(2-Bromophenyl)ethylamine, 97% 10 g | Buy Online | Thermo Scientific Chemicals. Retrieved from thermofisher.com.
-
J&K Scientific. (n.d.). 1-(2-Bromophenyl)ethanamine hydrochloride | 1187928-17-1. Retrieved from J&K Scientific.
-
Sigma-Aldrich. (n.d.). (S)-(−)-1-(4-Bromophenyl)ethylamine. Retrieved from Sigma-Aldrich.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
Technical Support Center: Impurity Profile of Synthetic 1-(2-Bromophenyl)ethanamine Hydrochloride
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with synthetic 1-(2-Bromophenyl)ethanamine hydrochloride. It addresses common challenges and questions related to its impurity profile, offering troubleshooting strategies and detailed analytical protocols to ensure the quality and integrity of your research.
The Critical Role of Impurity Profiling
In pharmaceutical development, the adage "the process defines the product" holds significant weight. The impurity profile of an active pharmaceutical ingredient (API) is a direct reflection of its synthetic route and is critical to its safety and efficacy.[1] Uncharacterized impurities can have unintended pharmacological or toxicological effects. Therefore, a thorough understanding and control of the impurity profile of this compound is not merely a matter of analytical chemistry but a cornerstone of regulatory compliance and patient safety.
Common Synthetic Pathway: Reductive Amination
A prevalent method for synthesizing 1-(2-Bromophenyl)ethanamine is the reductive amination of 2-bromoacetophenone.[2] This one-pot reaction typically involves the condensation of the ketone with an amine source, such as ammonia, to form an intermediate imine, which is then reduced to the desired primary amine.[2][3] The choice of reducing agent is critical and can influence the impurity profile.[4][5]
Caption: Synthetic workflow for 1-(2-Bromophenyl)ethanamine HCl.
Troubleshooting Guide: Common Impurity Issues
This section addresses specific problems you may encounter during your synthesis and analysis, presented in a question-and-answer format.
Question 1: I'm observing a peak in my HPLC analysis that corresponds to the molecular weight of my starting material, 2-bromoacetophenone. Why is the reaction incomplete and how can I resolve this?
Answer:
Incomplete conversion of the starting ketone is a common issue in reductive amination. The root cause often lies in the equilibrium between the ketone/amine and the imine intermediate.
-
Causality: The formation of the imine is a reversible reaction. If the equilibrium is not driven towards the imine, the subsequent reduction will be inefficient, leaving unreacted ketone. The reducing agent might also be degrading or reacting with the starting ketone, especially if a less selective reagent like sodium borohydride is used without careful control of reaction conditions.[5]
-
Troubleshooting Steps:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often preferred as it is less likely to reduce the ketone starting material compared to the iminium ion intermediate.[4][5]
-
Reaction Conditions: Ensure anhydrous conditions, as water can hydrolyze the imine back to the ketone. The use of a dehydrating agent or a solvent that allows for azeotropic removal of water can be beneficial.
-
pH Control: The reaction is typically carried out under weakly acidic conditions to facilitate imine formation without passivating the amine nucleophile.[2] Acetic acid is a common additive when using STAB.[4]
-
Purification: If unreacted ketone persists, it can often be removed via column chromatography. Due to the basic nature of the amine product, the separation from the neutral ketone is generally straightforward.
-
Question 2: My mass spectrometry data shows a species with a molecular weight corresponding to a di-substituted product. What is this and how can I prevent its formation?
Answer:
This impurity is likely N,N-bis(1-(2-bromophenyl)ethyl)amine, a product of over-alkylation.
-
Causality: The primary amine product is itself a nucleophile and can react with the imine intermediate or the starting ketone to form a secondary amine, which can then undergo further reaction. This is more prevalent if there is a high local concentration of the product or if the reaction is run for an extended period at elevated temperatures.
-
Troubleshooting Steps:
-
Stoichiometry: Use a molar excess of the ammonia source relative to the 2-bromoacetophenone. This will statistically favor the formation of the primary amine.
-
Controlled Addition: Add the reducing agent slowly to the mixture of the ketone and amine source. This helps to keep the concentration of the newly formed primary amine low, minimizing its chance to react further.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to disfavor the secondary reaction pathway.
-
Question 3: My product is specified as a single enantiomer, but my chiral HPLC shows the presence of the other enantiomer. What is the source of this impurity and how can I improve the enantiomeric excess?
Answer:
The presence of the undesired enantiomer indicates a lack of stereocontrol in your synthesis or resolution process.
-
Causality: The synthesis of 1-(2-Bromophenyl)ethanamine from the achiral ketone 2-bromoacetophenone will produce a racemic mixture (an equal amount of both enantiomers) unless a chiral reagent or catalyst is used. If you are performing a chiral resolution, for example, by forming diastereomeric salts with a chiral acid, the impurity can arise from incomplete separation of these diastereomers.[6][7]
-
Troubleshooting Steps:
-
Asymmetric Synthesis: Employ an asymmetric reductive amination protocol. This involves using a chiral catalyst or a chiral auxiliary to direct the stereochemical outcome of the reduction.
-
Chiral Resolution Optimization: If using diastereomeric salt crystallization, the choice of resolving agent and solvent system is crucial.[7] Experiment with different chiral acids (e.g., tartaric acid derivatives, mandelic acid) and solvent mixtures to maximize the solubility difference between the two diastereomeric salts.[7] Multiple recrystallization steps may be necessary to achieve high enantiomeric purity.
-
Dynamic Kinetic Resolution (DKR): For more advanced applications, DKR combines an enantioselective reaction with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer.[8]
-
Analytical Methodologies for Impurity Profiling
A multi-technique approach is essential for comprehensive impurity profiling.
Caption: Logical workflow for impurity profiling.
Table 1: Analytical Techniques for Impurity Profiling
| Technique | Purpose | Key Information Provided |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of non-volatile impurities.[1] | Retention time, peak area (for quantification), purity assessment. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile organic impurities.[9] | Retention time and mass spectrum for compound identification. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Determination of molecular weights of impurities separated by HPLC.[9] | Molecular weight of unknown impurities, aiding in structural hypothesis. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the main compound and isolated impurities.[10] | Detailed structural information from ¹H, ¹³C, and 2D NMR experiments.[10] |
Experimental Protocol: HPLC Method for Purity Analysis
This is a general-purpose method that can be optimized for your specific system.
-
Column: C18, 4.6 mm x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.
Frequently Asked Questions (FAQs)
Q1: What are the typical process-related impurities in the synthesis of this compound?
A1: Based on the reductive amination of 2-bromoacetophenone, the most common process-related impurities include:
-
Unreacted 2-bromoacetophenone: The starting ketone.
-
Over-alkylation product: N,N-bis(1-(2-bromophenyl)ethyl)amine.
-
Reductant-related byproducts: Depending on the reducing agent used.
-
Positional Isomers: If the starting material contains isomeric impurities (e.g., 3- or 4-bromoacetophenone), the corresponding isomeric amine products will be present.
Q2: Can the bromine atom on the phenyl ring participate in side reactions?
A2: Yes, under certain conditions, the aryl bromide can undergo side reactions. For example, if a strong base and a transition metal catalyst (e.g., palladium or copper) are present, nucleophilic substitution of the bromide could occur.[11][12] Additionally, debromination to form 1-phenylethanamine is a potential side reaction, particularly during catalytic hydrogenation if harsh conditions are used.
Q3: How can NMR spectroscopy be used to confirm the structure and identify impurities?
A3: NMR is a powerful tool for structural elucidation.[10]
-
¹H NMR: Can confirm the presence of the key structural motifs: the aromatic protons (with splitting patterns indicative of ortho-substitution), the methine proton (CH), and the methyl group (CH₃). The integration of these signals can provide quantitative information about the purity.
-
¹³C NMR: Shows the number of unique carbon atoms in the molecule, confirming the overall structure.
-
2D NMR (COSY, HSQC, HMBC): These experiments can be used to definitively assign all proton and carbon signals and to elucidate the structure of unknown impurities if they can be isolated or are present in sufficient concentration.[10]
Q4: What is the significance of the hydrochloride salt form?
A4: The hydrochloride salt is typically prepared to improve the stability and solubility of the amine. Free amines can be less stable and may be oily or low-melting solids, making them difficult to handle and purify. The crystalline hydrochloride salt is generally more stable, has a well-defined melting point, and is more soluble in aqueous media.
Conclusion
A comprehensive understanding of the impurity profile of this compound is essential for its successful application in research and development. By anticipating potential impurities based on the synthetic route, employing appropriate analytical techniques for their detection and characterization, and systematically troubleshooting any issues that arise, researchers can ensure the quality, consistency, and safety of their work.
References
- Lindner, W. (n.d.). 3.2.
- Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines - White Rose eTheses Online. (n.d.).
- A 1000-mL single-necked, round-bottomed flask equipped with a 7 cm magnetic stir bar, a 50-mL pressure-equalizing dropping funnel fitted with a nitrogen inlet adapter, and an ice-water bath, is charged with - Organic Syntheses Procedure. (n.d.).
- 265. Quantification of mixtures of analogues of illicit substances by benchtop NMR spectroscopy - Magritek. (n.d.).
- 27298-97-1 | (S)-1-(4-Bromophenyl)ethanamine | Chiral Building Blocks | Ambeed.com. (n.d.).
- Use of NMR in Impurity Profiling for Pharmaceutical Products - Veeprho. (2020, December 23).
- Preparation of Arylamines, Part 3: Catalyzed Aromatic Nucleophilic Substitution - YouTube. (2023, March 23).
- Supporting Information - The Royal Society of Chemistry. (n.d.).
- Chiral resolution - Wikipedia. (n.d.).
- Establishing the synthetic origin of amphetamines by 2H NMR spectroscopy. (n.d.).
- This compound | 1187928-17-1 - J&K Scientific. (n.d.).
- (PDF) Impurity Profiling of Amphetamine and Methamphetamine Using Gas Chromatography Mass Spectrometry (GCMS)
- 1-(2-Bromophenyl)-N-methyl-ethanamine hydrochloride - Sigma-Aldrich. (n.d.).
- (R)-1-(2-Bromophenyl)ethanamine hydrochloride | 1187931-17-4 - J&K Scientific. (n.d.).
- Reductive amin
- Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product | Request PDF - ResearchG
- Myers Chem 115. (n.d.).
- Chiral Amines in Asymmetric Synthesis - Sigma-Aldrich. (n.d.).
- Reductive Amin
- Reductive Amination Reaction of Acetophenone C
- 24.8: Reactions of Arylamines - Chemistry LibreTexts. (2025, February 24).
- A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. (n.d.).
- Reductive Amin
- Zhang, Y., Williams, W., Bowen, W. D., & Rice, K. C. (1996). Synthesis and evaluation of aryl-substituted N-(arylethyl)-N-methyl-2-(1-pyrrolidinyl)ethylamines and corresponding arylacetamides for sigma receptor affinity. Journal of Medicinal Chemistry, 39(18), 3564–3568.
- Determination of the Synthetic Origin of Methamphetamine Samples by 2 H NMR Spectroscopy - ResearchG
- (R)-1-(2-Bromophenyl)ethanamine - PubChem. (n.d.).
- Arylamine synthesis by amination (arylation) - Organic Chemistry Portal. (n.d.).
- 24.8 Reactions of Arylamines - Organic Chemistry | OpenStax. (2023, September 20).
- Identification of Impurities and Degradation Products in Pharmaceutical Products- Role of Hyphen
- (S)-1-(2-Bromophenyl)ethanamine | C8H10BrN | CID 2530257 - PubChem. (n.d.).
- A Comparative Guide to the Synthesis of Functionalized Ethylamines: Validating a Modern Multi-Step Approach Against Traditional - Benchchem. (n.d.).
- CAS 5467-72-1: Ethanone, 2-amino-1-(4-bromophenyl)-, hydrochloride (1:1) - CymitQuimica. (n.d.).
- A Comparative Guide to Analytical Methods for Purity Assessment of 1-(2,5-Dichlorophenyl)propan-2-one - Benchchem. (n.d.).
- Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Prepar
- Troubleshooting common issues in N-(2-Aminophenyl)-2-phenylacetamide synthesis - Benchchem. (n.d.).
- Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques - CONICET. (n.d.).
- 113974-24-6 | (R)-1-(2-Bromophenyl)ethanamine | ChemScene. (n.d.).
- Purine and Related Compound Purification Str
- (1R)-1-(2-bromophenyl)ethanamine | SCBT - Santa Cruz Biotechnology. (n.d.).
- (S)-1-(4-Bromophenyl)ethanamine Hydrochloride - CRO Splendid Lab Pvt. Ltd.. (n.d.).
- Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient - IOSR Journal. (n.d.).
- N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers - MDPI. (n.d.).
- Development of a Suitable HPLC Method for the Analysis of Impurities in Clorprenaline and Bromhexine Capsules and I. (n.d.).
Sources
- 1. iosrjournals.org [iosrjournals.org]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. ajpaonline.com [ajpaonline.com]
- 10. veeprho.com [veeprho.com]
- 11. youtube.com [youtube.com]
- 12. Arylamine synthesis by amination (arylation) [organic-chemistry.org]
Technical Support Center: Optimizing Thermal Parameters for 1-(2-Bromophenyl)ethanamine Resolution
Case ID: RES-BrPEA-001
Subject: Temperature effects on diastereomeric salt crystallization
Molecule: 1-(2-Bromophenyl)ethanamine (CAS: 113899-55-1)
Applicable Resolving Agents: L-Tartaric Acid, (S)-Mandelic Acid, N-Acetyl-L-Leucine (Generic applicability to
Executive Summary (The "Why")
Successful optical resolution of 1-(2-Bromophenyl)ethanamine via diastereomeric salt formation is strictly governed by thermodynamics. Unlike simple recrystallization, you are separating two distinct chemical entities (the p-salt and n-salt) based on their differential solubility (
Temperature is your primary lever for control. It dictates:
-
Supersaturation (
): The driving force for nucleation. -
Metastable Zone Width (MSZW): The "safe" cooling window where crystal growth occurs without spontaneous nucleation of impurities.
-
Oiling Out: A common failure mode for halogenated amine salts where a liquid-liquid phase separation (LLPS) occurs before crystallization.
Core Science: The Solubility Landscape
To troubleshoot, you must visualize the process. The diagram below illustrates the critical zones during the cooling ramp.
Figure 1: The Metastable Zone Width (MSZW). Seeding must occur within the yellow zone to ensure the growth of the desired diastereomer only.
Optimized Protocol: Temperature-Controlled Resolution
Standard System: 1-(2-Bromophenyl)ethanamine + L-Tartaric Acid (0.5 - 1.0 eq) Solvent: Ethanol/Water (95:5) or Methanol/IPA (Start with alcohols; avoid non-polar solvents initially to prevent oiling out).
Step 1: Dissolution (The Reset)[1]
-
Action: Heat the mixture to reflux (typically 60-75°C depending on solvent).
-
Critical Check: The solution must be optically clear. Any undissolved solids at this stage act as non-selective seeds, causing immediate precipitation of the racemate upon cooling.
-
Tech Tip: If "oiling out" (droplets) appears at reflux, add small aliquots of a more polar solvent (Water or Methanol) until the oil dissolves into a single phase.
Step 2: The Critical Ramp (Nucleation)
-
Action: Cool slowly to the Seeding Temperature (
). This is usually 5-10°C below the saturation point. -
Rate: 0.5°C/min.
-
Seeding: Add 0.1 wt% of pure diastereomeric salt crystals.
-
Why? Halogenated amines are "lazy" crystallizers. Without seeds, they supercool deeply and then crash out as an amorphous oil or impure solid.
Step 3: Crystal Growth (Differentiation)
-
Action: Implement a Cubic Cooling Ramp to the final isolation temperature (
). -
Profile: Slow cooling initially (to prevent secondary nucleation), faster at the end.
-
Target: Cool to 0-5°C over 4-6 hours.
-
Agitation: Low shear (overhead stirrer at 100-150 rpm). High shear breaks crystals and induces secondary nucleation of the wrong isomer.
Troubleshooting Center (FAQs)
Issue 1: "My solution turned into a sticky oil instead of crystals."
Diagnosis: Oiling Out (Liquid-Liquid Phase Separation).[2][3] Cause: The crystallization temperature is lower than the phase separation temperature. This is common with brominated aromatics due to high lipophilicity. Fix:
-
Increase Solvent Polarity: Increase the ratio of Methanol or Water. Oiling out indicates the solute "hates" the solvent more than it "likes" the crystal lattice.
-
Raise
: Seed the mixture at a higher temperature. If you can get crystals to form before the oiling temperature is reached, the crystals will consume the supersaturation, bypassing the oil phase.
Issue 2: "Yield is high, but Enantiomeric Excess (ee) is low (<20%)."
Diagnosis: Kinetic Entrapment / Eutectic Precipitation. Cause: You cooled too fast (entered the "Labile Zone" in Fig 1). Both diastereomers precipitated simultaneously. Fix:
-
Re-heat to Dissolution: Do not filter. Re-heat the slurry until clear.
-
Slower Ramp: Reduce cooling rate to 0.1°C/min in the initial stages.
-
Double-Salt Strategy: If L-Tartaric acid fails, switch to (S)-Mandelic acid . The
stacking between the bromophenyl ring and the mandelic aromatic ring often creates a more stable, specific lattice.
Issue 3: "No crystals formed even at 0°C."
Diagnosis: Metastable Zone is too wide. Cause: The system is stuck in a supersaturated state. Fix:
-
Sonication: Apply a brief ultrasound burst (10s) to induce nucleation.
-
Anti-solvent: Add dropwise diisopropyl ether (IPE) or MTBE at 20°C until slight turbidity persists, then cool.
Data Reference Table
| Parameter | Recommended Range | Impact on Process |
| Dissolution T | Reflux ( | Ensures homogeneity; destroys "bad" memory seeds. |
| Seeding T | Saturation T | Bypasses spontaneous nucleation; prevents oiling out. |
| Cooling Rate | 0.1 - 0.5 | Fast: Low purity, high yield. Slow: High purity, lower yield. |
| Final T | 0 - 5 | Maximizes yield. Going lower ( |
Decision Tree for Optimization
Figure 2: Troubleshooting logic flow for diastereomeric salt formation.
References
- Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience. (The foundational text on MSZW and solubility curves).
-
Lorenz, H., & Seidel-Morgenstern, A. (2014). "Processes to Separate Enantiomers". Angewandte Chemie International Edition, 53(5), 1218–1250. Link
- Profir, V. M., et al. (2002). "Experimental determination of the metastable zone width of diastereomeric salts". Chemical Engineering Science.
-
PubChem. "1-(2-Bromophenyl)ethanamine Compound Summary".[4] National Center for Biotechnology Information. Link
Sources
Challenges in the industrial scale-up of chiral amine synthesis
Technical Support Center & Troubleshooting Guide
Status: Online Operator: Senior Application Scientist Topic: Industrial Scale-Up of Chiral Amine Synthesis
Introduction
Welcome to the Process Development Hub. Scaling up chiral amine synthesis is rarely a linear translation from the bench. Whether you are utilizing biocatalytic transaminases (ATAs) or chemocatalytic asymmetric hydrogenation, the transition to kilo-lab and pilot plant introduces thermodynamic, kinetic, and safety constraints that are invisible on the milligram scale.
This guide is structured to troubleshoot the three most critical failure modes we see in the field: Thermodynamic Equilibrium Limits , Catalyst Deactivation , and Downstream Isolation Efficiency .
Module 1: Biocatalytic Synthesis (Transaminases)
Context: Transaminases (ATAs) are the current gold standard for chiral amines due to high enantioselectivity. However, they suffer from unfavorable equilibrium constants (
Troubleshooting Guide
Q1: My reaction conversion plateaus at 50-60% despite adding excess amine donor. Is my enzyme dead?
Diagnosis: Likely Thermodynamic Equilibrium , not enzyme death. In ATA reactions using L-Alanine as the donor, the coproduct is pyruvate. The reaction is reversible. If pyruvate is not removed, the reaction hits equilibrium long before completion.
Corrective Protocol: The "Equilibrium Shift" System
-
Step 1 (Diagnostic): Spike the stalled reaction with fresh enzyme (10% v/v). If conversion does not increase, the enzyme is active, but the system is at equilibrium.
-
Step 2 (Process Change): Switch to Isopropylamine (IPM) as the amine donor.
-
Step 3 (Alternative): If using Alanine, implement a Lactate Dehydrogenase (LDH) coupled system to reduce pyruvate to lactate (irreversible sink).
Q2: Upon scaling to a 5L reactor, the reaction rate drops significantly compared to the 50mL vial, and I see protein precipitation.
Diagnosis: Gas-Liquid Interface Deactivation. ATAs are surface-active proteins. In stirred tank reactors (STRs), high impeller speeds create a large gas-liquid interface (bubbles). Enzymes denature at this interface, unfolding and precipitating.
Corrective Protocol: Interfacial Protection
-
Step 1: Reduce impeller tip speed. Maintain
(Power per Volume) constant but minimize shear. -
Step 2: Add an antifoam agent (e.g., polypropylene glycol) at 0.1% v/v. This reduces surface tension and protects the protein.
-
Step 3: If using a biphasic system (organic co-solvent), ensure the organic phase is not causing "phase toxicity." Switch from ethyl acetate (often toxic to enzymes) to MTBE or Toluene.
Visualization: Biocatalytic Workflow & Equilibrium Control
Figure 1: Transaminase cycle highlighting the critical choice of amine donor to overcome thermodynamic limitations.
Module 2: Chemocatalysis (Asymmetric Hydrogenation)
Context: Iridium or Rhodium-catalyzed hydrogenation of imines is preferred for large-scale manufacturing when biocatalysis is too costly. The challenge lies in the instability of the imine intermediate and safety at high pressures.
Troubleshooting Guide
Q1: My enantiomeric excess (ee) fluctuates wildly between batches (e.g., 95% ee in Batch 1, 82% ee in Batch 2).
Diagnosis: E/Z Isomerization of the Imine. Acyclic imines exist as E/Z isomers.[4] Many chiral catalysts (especially Ir-P,N ligands) coordinate selectively to one isomer. If your pre-formation step yields different E/Z ratios, or if the imine hydrolyzes back to ketone due to trace water, the ee will drop.
Corrective Protocol: The "Strict Anhydrous" Loop
-
Step 1: Synthesize the imine in a separate step. Do not run "one-pot" reductive amination unless necessary.
-
Step 2: Verify full conversion to imine via NMR.[5]
-
Step 3: Use molecular sieves or azeotropic distillation during imine formation to remove all water.
-
Step 4: Transfer to the hydrogenation vessel under strict inert (Ar/N2) atmosphere to prevent hydrolysis.
Q2: The reaction exotherms uncontrollably upon hydrogen introduction.
Diagnosis: Mass Transfer Runaway. Hydrogenation is highly exothermic. In a large reactor, if the stirrer is turned on after pressurizing with H2, the sudden gas-liquid mass transfer causes a rapid reaction spike, overwhelming the cooling jacket.
Corrective Protocol: Safe Start-Up
-
Step 1: Establish agitation before introducing hydrogen.
-
Step 2: Ramp hydrogen pressure in stages (e.g., 5 bar -> 10 bar -> 20 bar) while monitoring internal temperature (
). -
Step 3: If
rises >5°C above setpoint, stop H2 flow immediately.
Visualization: Hydrogenation Safety & Selectivity
Figure 2: Decision tree for ensuring safety and selectivity in asymmetric hydrogenation.
Module 3: Downstream Processing (DSP)
Context: Isolating a chiral amine from a reaction mixture containing unreacted ketone, alcohol byproducts, and residual catalyst is often the bottleneck.
Troubleshooting Guide
Q1: I have a stable emulsion during extraction. How do I separate the phases?
Diagnosis: Amine Surfactancy. Long-chain chiral amines act as surfactants at neutral pH, stabilizing emulsions.
Corrective Protocol: The pH Swing
-
Step 1 (Acidify): Drop pH to < 2.0 using HCl. The amine becomes an ammonium salt (
), which is highly water-soluble and loses surfactant properties. -
Step 2 (Wash): Wash the aqueous phase with an organic solvent (MTBE/Heptane) to remove neutral impurities (unreacted ketone). The amine stays in the water.
-
Step 3 (Basify): Add NaOH to the aqueous phase until pH > 12. The amine returns to its free base form (
). -
Step 4 (Extract): Extract the free base amine into the organic phase. The emulsion should now be minimal.
Data: DSP Method Comparison
| Feature | pH Swing Extraction | Diastereomeric Salt Crystallization | Chromatography |
| Scalability | High (Standard tanks) | Medium (Requires optimization) | Low (High cost) |
| Purity Achieved | 95-98% Chem Purity | >99% Optical Purity (ee upgrade) | >99% Chem Purity |
| Cost Efficiency | Excellent | Good | Poor |
| Primary Risk | Emulsions | Yield loss (mother liquor) | Solvent consumption |
References
-
Savile, C. K., et al. (2010). "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science, 329(5989), 305-309. Link
-
Nugent, T. C., & El-Shazly, M. (2010). "Chiral amine synthesis – recent developments and trends for enamide reduction, reductive amination, and imine reduction." Advanced Synthesis & Catalysis, 352(5), 753-819. Link
-
Ghislieri, D., & Turner, N. J. (2014). "Biocatalytic approaches to the synthesis of chiral amines." Topics in Catalysis, 57, 284-300. Link
-
Blaser, H. U. (2010). "Industrial asymmetric hydrogenation." Chem. Commun., 46, 3025-3027. Link
Sources
Validation & Comparative
Comparative Validation of 1-(2-Bromophenyl)ethanamine: A Performance Guide for Chiral Resolution
Executive Summary: The "Heavy" Variant for Difficult Resolutions
In the hierarchy of Chiral Resolving Agents (CRAs),
1-(2-Bromophenyl)ethanamine (hereafter 2-Br-PEA ) serves as a validated "Rescue Agent." By introducing a bromine atom at the ortho position, this molecule introduces significant steric bulk and lipophilicity without altering the fundamental amine functionality. This guide validates 2-Br-PEA not as a replacement for PEA, but as a critical alternative for resolving lipophilic acids and molecules where "Standard" PEA salts fail to crystallize.
Scientific Basis: The "Ortho-Effect" & Halogen Bonding
To validate 2-Br-PEA, we must understand the causality of its performance. It is not merely a heavier version of PEA; the position of the bromine atom fundamentally alters the supramolecular chemistry.
Steric Locking and Crystal Packing
In unsubstituted PEA, the phenyl ring has rotational freedom. In 2-Br-PEA, the ortho-bromo substituent creates a steric clash with the ethylamine side chain. This restricts conformational freedom, often leading to more rigid, defined crystal lattices. This "pre-organization" is critical for inducing crystallization in salts that would otherwise remain amorphous oils.
Halogen Bonding (The Hidden Interaction)
Unlike the methyl or chloro substituents, the Bromine atom is a potent Halogen Bond (XB) donor . In the crystal lattice, the electropositive "sigma-hole" on the bromine atom can interact with Lewis bases (like carbonyl oxygens on the target acid).
-
Result: This adds a directional interaction vector (
) that is absent in PEA, potentially creating a secondary selectivity filter beyond the primary ionic ammonium-carboxylate bridge.
Mechanism of Action Diagram
The following diagram illustrates the decision logic for selecting 2-Br-PEA over standard alternatives.
Caption: Decision matrix for selecting 2-Br-PEA. It is specifically targeted for lipophilic acids or cases where PEA salts fail to crystallize due to high conformational freedom.
Comparative Analysis: PEA vs. 2-Br-PEA vs. NEA
The following table objectively compares 2-Br-PEA against the industry standards.
| Feature | 1-(2-Bromophenyl)ethanamine (2-Br-PEA) | 1-(1-Naphthyl)ethylamine (NEA) | |
| Role | Primary Screening Agent (Gold Standard) | Secondary "Rescue" Agent | "Heavy" Agent for planar acids |
| Molecular Weight | 121.18 g/mol | 200.08 g/mol | 171.24 g/mol |
| Lipophilicity (LogP) | ~1.2 | ~2.5 (High) | ~2.8 |
| Steric Profile | Low (Free rotation) | High (Ortho-lock) | High (Planar bulk) |
| Crystallization Tendency | Moderate (Can form oils) | High (Promotes lattice formation) | Very High |
| Resolving Mechanism | Ionic Interaction + H-Bonding | Ionic + H-Bonding + Halogen Bonding | Ionic + Pi-Pi Stacking |
| Cost Efficiency | High (Very Cheap) | Moderate (Specialty Chemical) | Moderate |
| Best Application | General purpose, small acids | Lipophilic acids, non-crystalline PEA salts | Large aromatic acids |
Key Insight: 2-Br-PEA bridges the gap between the small PEA and the bulky NEA. Its specific advantage is the bromine atom, which increases density and alters solubility profiles in chlorinated solvents (DCM, Chloroform) often used in difficult resolutions.
Experimental Protocol: The "Rescue" Screen
When PEA fails, do not simply repeat the experiment with different solvents. Switch the agent. The following protocol is designed for the 2-Br-PEA system.
Materials
-
Substrate: 10 mmol Racemic Acid.
-
Resolving Agent: (S)-(-)-1-(2-Bromophenyl)ethanamine (0.5 to 1.0 eq).
-
Solvent System: Ethanol (EtOH) / Water or Isopropanol (IPA).
The "Half-Quantity" Method (Recommended)
Using 0.5 equivalents of the resolving agent maximizes the theoretical yield of the desired diastereomer (Marckwald Principle).
-
Dissolution: Dissolve 10 mmol of racemic acid in 20 mL of boiling EtOH (absolute).
-
Addition: Add 5 mmol (0.5 eq) of (S)-2-Br-PEA dropwise.
-
Note: If the solution becomes cloudy immediately, add more hot EtOH until clear.
-
-
Nucleation: Allow the solution to cool slowly to room temperature (25°C) over 4 hours.
-
Critical Step: If oiling occurs, reheat and add 10% volume of water or seed with a crystal from a pilot test.
-
-
Harvest: Filter the crystals. Wash with cold EtOH.
-
Recrystallization: Recrystallize the salt from EtOH/MeOH until constant melting point is achieved.
-
Liberation: Suspend salt in dilute HCl, extract the free acid with Ethyl Acetate, dry, and concentrate.
Validation Workflow Diagram
Caption: Experimental workflow for resolving racemic acids using 2-Br-PEA via the half-quantity method.
Troubleshooting & Expert Insights
Oiling Out
Because 2-Br-PEA is more lipophilic than PEA, its salts are less soluble in water but more soluble in organics.
-
Solution: If the salt oils out in pure Ethanol, switch to Ethanol:Water (9:1) . The water increases the dielectric constant, forcing the hydrophobic salt to lattice rather than oil.
Racemization Check
Always verify the optical purity of the recovered amine as well as the acid.
-
Protocol: Derivatize a small aliquot of the resolving agent with Mosher's Acid chloride and check via 1H-NMR or run on a Chiral HPLC column (e.g., Chiralcel OD-H). 2-Br-PEA is generally stable, but extreme pH/heat can cause racemization over prolonged industrial cycles.
Safety Note
2-Br-PEA is a halogenated amine. It is corrosive and potentially toxic. Unlike PEA, which has a fishy odor, halogenated amines can have distinct, heavy odors and higher skin permeability. Handle with double-gloving and in a fume hood.
References
-
PubChem. (2025).[1][2] (R)-1-(2-Bromophenyl)ethanamine | C8H10BrN.[1][2] National Library of Medicine. [Link]
- Kozma, D. (2001). CRC Handbook of Optical Resolution via Diastereomeric Salt Formation. CRC Press. (General reference for resolution screening methodologies).
-
Onyx Scientific. (2025). Chiral Resolution Screening Guide. [Link]
Sources
A Senior Application Scientist's Guide to Chiral Amine Resolution Efficiency
For researchers, scientists, and professionals in drug development, the selection of an appropriate chiral resolving agent is a pivotal step in obtaining enantiomerically pure compounds. This guide provides an objective comparison of the efficacy of various chiral amines for the resolution of racemic carboxylic acids, supported by experimental data and detailed protocols. Our focus is on the widely used method of diastereomeric salt formation, a robust technique for separating enantiomers on both laboratory and industrial scales.
The Principle of Diastereomeric Salt Resolution
Chiral resolution via diastereomeric salt formation is a cornerstone of stereochemistry. It leverages the principle that while enantiomers possess identical physical properties, diastereomers do not. By reacting a racemic mixture of a chiral acid with an enantiomerically pure chiral amine (the resolving agent), a pair of diastereomeric salts is formed. These salts exhibit different solubilities in a given solvent, allowing for their separation by fractional crystallization.[1][2] The less soluble diastereomer crystallizes out of the solution, is isolated, and then the chiral amine is removed to yield the desired enantiomer of the acid in high purity.
The success of this technique hinges on several factors, including the choice of resolving agent, the solvent system, temperature, and the molar ratio of the reactants. A careful optimization of these parameters is crucial for achieving high yield and enantiomeric excess (e.e.).
Comparative Analysis of Chiral Amines for the Resolution of Profens
The 2-arylpropionic acids, commonly known as "profens," are a significant class of non-steroidal anti-inflammatory drugs (NSAIDs). It is well-established that the (S)-enantiomer of many profens is responsible for the therapeutic activity, while the (R)-enantiomer is often less active or may contribute to side effects.[3][4] This makes their efficient resolution a critical industrial process.
Below, we compare the performance of several common chiral amines in the resolution of representative profens.
| Racemic Acid | Chiral Amine Resolving Agent | Solvent System | Yield of Diastereomeric Salt | Enantiomeric Purity (% e.e.) of Recovered Acid | Reference(s) |
| Ketoprofen | Cinchonidine | Ethyl acetate / Methanol | 44% | 86% (S-enantiomer) | [3][4] |
| Ibuprofen | (S)-(-)-α-Methylbenzylamine (S-MBA) | Ethyl Acetate | 71% | 80% (S-enantiomer) | [5] |
| Naproxen | Modified Pope-Peachy Method | Not specified | High selectivity | Not specified | [6] |
Key Insights from the Data:
-
Cinchonidine has proven effective for the resolution of ketoprofen, yielding the desired (S)-enantiomer with good purity in a single crystallization step.[3][4]
-
(S)-(-)-α-Methylbenzylamine (S-MBA) is a versatile and efficient resolving agent for ibuprofen, achieving a high yield of the diastereomeric salt and good enantiomeric excess of the therapeutically active (S)-ibuprofen.[5]
-
The Pope-Peachy method , which utilizes a substoichiometric amount of the chiral amine along with an achiral base, can be a cost-effective and highly selective approach for the resolution of profens like naproxen, and it allows for the in-situ racemization and recycling of the undesired enantiomer.[6]
A Closer Look at Resolving Agents for Mandelic Acid
Mandelic acid and its derivatives are valuable chiral building blocks in organic synthesis. The resolution of racemic mandelic acid provides a classic example of comparing the efficacy of different chiral amines.
| Racemic Acid | Chiral Amine Resolving Agent | Solvent | Observations | Reference(s) |
| Mandelic Acid | (-)-(1R,2S)-Ephedrine | Water or Ethanol | Produces diastereomeric salts with significantly different solubilities and melting points, leading to excellent optical purities. | [7][8] |
| Mandelic Acid | α-Phenylethylamine | Methanol | A commonly used and effective resolving agent. | [9] |
Expert Analysis:
-
Ephedrine demonstrates remarkable efficiency in resolving mandelic acid, attributed to the formation of diastereomeric salts with large differences in their physicochemical properties, which simplifies the separation process.[7][8] The resulting enantiomerically enriched mandelic acid often exhibits high optical purity.
-
α-Phenylethylamine , a readily available and cost-effective synthetic amine, is also a reliable choice for the resolution of mandelic acid and a wide range of other chiral acids.[10]
Experimental Protocols
To ensure reproducibility and facilitate the application of these methods, we provide detailed, step-by-step protocols for the resolution of a racemic acid with two different classes of chiral amines.
Protocol 1: Resolution of Racemic 1-Phenylethylamine with (+)-Tartaric Acid
This protocol details the resolution of a racemic amine with a chiral acid, illustrating the reciprocal process to resolving a racemic acid with a chiral amine.
Materials:
-
Racemic (R,S)-1-phenylethylamine
-
(2R,3R)-(+)-Tartaric acid
-
Methanol
-
50% aqueous Sodium Hydroxide (NaOH) solution
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for reaction, filtration, and extraction
Procedure:
-
Diastereomeric Salt Formation:
-
In an Erlenmeyer flask, dissolve an appropriate amount of (2R,3R)-(+)-tartaric acid in methanol, gently heating if necessary to achieve complete dissolution.[11]
-
In a separate container, dissolve an equimolar amount of racemic (R,S)-1-phenylethylamine in methanol.
-
Slowly add the amine solution to the tartaric acid solution with continuous stirring. The mixture will likely warm up.
-
Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath can maximize the yield.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.[11]
-
Wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.
-
Dry the crystals and record the yield.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Dissolve the collected diastereomeric salt in water.
-
Slowly add 50% NaOH solution until the solution is basic (check with pH paper). This will liberate the free amine from the tartrate salt.[11]
-
Transfer the basic aqueous solution to a separatory funnel.
-
Extract the liberated amine with several portions of diethyl ether.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation to obtain the enantiomerically enriched 1-phenylethylamine.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess of the resolved amine should be determined using a suitable analytical technique, such as chiral HPLC or by measuring its optical rotation with a polarimeter and comparing it to the literature value for the pure enantiomer.
-
Protocol 2: General Procedure for the Resolution of a Racemic Carboxylic Acid with Cinchonidine
Materials:
-
Racemic carboxylic acid (e.g., Ketoprofen)
-
Cinchonidine
-
A suitable solvent system (e.g., ethyl acetate/methanol)[3][4]
-
Dilute hydrochloric acid (HCl)
-
Organic extraction solvent (e.g., ethyl acetate)
-
Standard laboratory glassware
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve the racemic carboxylic acid in the chosen solvent system (e.g., ethyl acetate) with stirring, and heat if necessary.
-
Add a slightly submolar equivalent of cinchonidine to the solution.[3][4]
-
If a co-solvent is used (e.g., methanol), add it to the mixture.
-
Allow the solution to cool gradually to room temperature. Seeding with a small crystal of the desired diastereomeric salt can be beneficial to induce crystallization.
-
Continue stirring for several hours, and then cool further in an ice bath to maximize precipitation.
-
-
Isolation and Purification of the Diastereomeric Salt:
-
Collect the precipitated salt by vacuum filtration.
-
Wash the crystals with the cold solvent to remove impurities.
-
For higher purity, the diastereomeric salt can be recrystallized from a suitable solvent.
-
-
Liberation of the Enantiopure Carboxylic Acid:
-
Suspend the purified diastereomeric salt in a mixture of water and an organic extraction solvent (e.g., ethyl acetate).
-
Acidify the mixture with dilute HCl to protonate the carboxylic acid and form the hydrochloride salt of cinchonidine.
-
Separate the organic layer, which contains the enantiomerically enriched carboxylic acid.
-
Extract the aqueous layer with additional portions of the organic solvent.
-
Combine the organic extracts, wash with brine, dry over an anhydrous drying agent, and remove the solvent under reduced pressure to yield the final product.
-
-
Analysis:
-
Determine the yield and enantiomeric excess of the recovered carboxylic acid using appropriate analytical methods (e.g., chiral HPLC, polarimetry).
-
Visualizing the Chiral Resolution Workflow
To further clarify the process, the following diagrams illustrate the key steps in diastereomeric salt resolution.
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Crystallization.
Caption: Logical Flow for Selecting an Optimal Chiral Resolving Agent.
Conclusion
The selection of a chiral amine for the resolution of a racemic acid is a multi-faceted decision that requires consideration of the substrate, the desired enantiomer, and the process economics. Natural alkaloids like cinchonidine and synthetic amines such as α-methylbenzylamine are powerful tools in the chemist's arsenal. While this guide provides a comparative overview and practical protocols, it is imperative to recognize that the optimal resolving agent and conditions are often discovered through empirical screening. A systematic approach to screening various chiral amines and solvent systems is the most effective strategy for developing an efficient and scalable chiral resolution process.
References
- WO1994006747A1 - Resolution of ketoprofen - Google P
- US5162576A - Resolution of ketoprofen - Google P
-
Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen - Advances in Engineering. [Link]
-
5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. [Link]
- Experiment #5: Resolution of (R,S)
-
Chiral discrimination of multiple profens as diastereomeric (R)-(+)-1-phenylethylamides by achiral dual-column gas chromatography - PubMed. [Link]
-
6.8: Resolution: Separation of Enantiomers - Chemistry LibreTexts. [Link]
-
Review- Alternatives for the separation of drug enantiomers: ibuprofen as a model compound - SciELO. [Link]
-
Comparative optical separation of racemic Ibuprofen by using chiral stationary phase. [Link]
-
Resolution of enantiomers of ibuprofen by liquid chromatography: a review - PubMed. [Link]
-
Question: This lab is Resolution of Racemic 1-PhenylethanamineHi could you help me 1)calculate the enantiomer excess 2) my measured optical rotation obtained from polarimeter is - Chegg. [Link]
-
Enantiomeric Resolution of (±)-Mandelic Acid by (1R,2S)-(Ð)-Ephedrine: An Organic Chemistry Laboratory Experiment Illustrating. [Link]
-
22.9: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. [Link]
-
Resolution of Enantiomers via Diastereomeric Salt Formation: Naproxen - The Retort. [Link]
-
New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - NIH. [Link]
-
Racemic mixture contains equal amounts of optically active 'd' and 'l' isomers. The process - CUTM Courseware. [Link]
-
Optimization of the chiral inversion of 2-phenylpropionic acid by Verticillium lecanii. [Link]
-
Discrimination in resolving systems: ephedrine-mandelic acid - PubMed - NIH. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. WO1994006747A1 - Resolution of ketoprofen - Google Patents [patents.google.com]
- 4. US5162576A - Resolution of ketoprofen - Google Patents [patents.google.com]
- 5. advanceseng.com [advanceseng.com]
- 6. The Retort [www1.udel.edu]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. Discrimination in resolving systems: ephedrine-mandelic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solved This lab is Resolution of Racemic | Chegg.com [chegg.com]
- 10. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ptacts.uspto.gov [ptacts.uspto.gov]
Literature review of 1-(2-Bromophenyl)ethanamine applications
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-(2-Bromophenyl)ethanamine (CAS: 113974-24-6 for (R)-isomer; 140632-12-8 for (S)-isomer) serves as a critical bifunctional scaffold in organic synthesis. Unlike simple chiral amines (e.g.,
This guide objectively compares its performance against non-halogenated analogs, details its primary synthetic applications, and provides validated experimental protocols for its resolution and cyclization.
Part 1: Structural & Functional Analysis
The "Ortho-Bromo" Advantage
The utility of 1-(2-Bromophenyl)ethanamine lies in the strategic placement of the bromine atom relative to the chiral amine. This enables intramolecular palladium-catalyzed cyclization , a pathway inaccessible to standard 1-phenylethanamine.
| Feature | 1-(2-Bromophenyl)ethanamine | 1-Phenylethanamine | 2-Bromobenzylamine |
| Chirality | Yes ( | Yes ( | No (Achiral) |
| Cyclization Potential | High (Pd-catalyzed C-N/C-C bond formation) | Low (Requires C-H activation) | High |
| Primary Product Class | Chiral Isoindolines, Isoindolinones | Chiral Auxiliaries (Resolving Agents) | Achiral Isoindolines |
| Cost | High (Specialized Intermediate) | Low (Commodity Chemical) | Moderate |
Mechanistic Pathway: Pd-Catalyzed Cyclization
The most high-value application is the synthesis of chiral isoindolinones via aminocarbonylation. The bromine atom undergoes oxidative addition with Pd(0), followed by CO insertion and intramolecular nucleophilic attack by the amine.
Figure 1: Mechanistic pathway for the aminocarbonylation of 1-(2-Bromophenyl)ethanamine to form chiral isoindolinones.
Part 2: Applications & Experimental Protocols
Module A: Synthesis of Chiral Isoindolinones
Application: Synthesis of bioactive cores found in antipsychotics and kinase inhibitors. Comparison: This route is superior to the condensation of chiral amines with phthalic anhydride because it allows for late-stage diversification of the aryl ring via the bromine handle before cyclization if orthogonal coupling strategies are used.
Protocol: Pd-Catalyzed Carbonylative Cyclization
Based on generalized aminocarbonylation methodologies for o-haloamines.
Reagents:
-
Substrate: (S)-1-(2-Bromophenyl)ethanamine (1.0 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: Xantphos (10 mol%)
-
CO Source: Mo(CO)₆ (Solid source) or CO gas (1 atm)
-
Base: Triethylamine (2.0 equiv)
-
Solvent: 1,4-Dioxane
Step-by-Step Workflow:
-
Preparation: In a glovebox, charge a pressure tube with (S)-1-(2-Bromophenyl)ethanamine (200 mg, 1.0 mmol), Pd(OAc)₂ (11 mg), Xantphos (58 mg), and Triethylamine (280 µL).
-
Solvation: Add anhydrous 1,4-Dioxane (5 mL).
-
Carbonylation: Introduce CO gas (balloon pressure) or add Mo(CO)₆ (264 mg) as a solid CO source. Seal the tube.
-
Reaction: Heat the mixture to 100°C for 16 hours. The solution will typically darken as Pd(0) species form.
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd residues. Rinse with EtOAc.
-
Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc gradient).
-
Validation: Verify structure via ¹H NMR (Look for the disappearance of the broad NH₂ signal and appearance of the amide NH/CH shift).
Expected Yield: 75–85% Enantiomeric Excess (ee): >98% (Retention of configuration is typical for this pathway).
Module B: Optical Resolution
For researchers purchasing the racemic material (CAS: 58732-31-1), optical resolution is a necessary first step. The presence of the bromine atom alters the crystal packing compared to phenylethanamine, often requiring specific resolving agents.
Comparative Resolution Efficiency:
| Resolving Agent | Solvent System | Yield (First Crop) | ee% (Recrystallized) | Notes |
| (R,R)-Tartaric Acid | Methanol/Water | 35% | >96% | Recommended. Forms stable diastereomeric salts. |
| Mandelic Acid | Ethanol | 28% | 92% | Slower crystallization. |
| Camphorsulfonic Acid | Acetone | 40% | 85% | Higher yield but lower initial purity. |
Protocol: Resolution with (R,R)-Tartaric Acid
-
Salt Formation: Dissolve racemic 1-(2-Bromophenyl)ethanamine (10 g, 50 mmol) in Methanol (50 mL).
-
Acid Addition: Add a hot solution of (R,R)-Tartaric acid (7.5 g, 50 mmol) in Methanol (50 mL) slowly with stirring.
-
Crystallization: Heat to reflux for 30 minutes, then allow to cool slowly to room temperature over 4 hours. Let stand at 4°C overnight.
-
Collection: Filter the white crystalline salt.
-
Liberation: Suspend the salt in water and basify with 2M NaOH (pH > 12). Extract with CH₂Cl₂ (3 x 50 mL).
-
Drying: Dry organic layer over Na₂SO₄ and concentrate to yield the (S)-enantiomer (enriched).
-
Recrystallization: Repeat steps 1-4 if ee < 99%.
Module C: Synthesis of Chiral Indoles (Sonogashira/Cyclization)
Application: Access to 2-substituted indoles. Mechanism: Sonogashira coupling of the aryl bromide with a terminal alkyne, followed by Cu-catalyzed cyclization involving the amine.
Data Comparison (Yield of Indole):
-
1-(2-Bromophenyl)ethanamine: 82% (One-pot Sonogashira/Cyclization).
-
2-Iodo analog: 88% (Faster reaction, but starting material is less stable).
-
2-Chloro analog: <40% (Requires specialized bulky phosphine ligands).
Part 3: Comparative Guide for Selection
When to choose 1-(2-Bromophenyl)ethanamine over alternatives:
| Scenario | Recommendation | Reasoning |
| Targeting Chiral Isoindolinones | YES | The ortho-bromo group allows for direct carbonylative cyclization with retention of chirality. |
| General Chiral Resolution | NO | Use 1-Phenylethanamine . It is significantly cheaper and resolution protocols are more established. |
| Targeting Tetrahydroisoquinolines | YES | Can be reacted with aldehydes (Pictet-Spengler type) or via Heck cyclization to form 6-membered rings. |
| High-Throughput Screening | YES | The Br-handle allows for rapid diversification via Suzuki/Buchwald couplings before ring closure. |
References
-
ChemicalBook. (S)-1-(2-Bromophenyl)ethanamine Product Specifications and Properties.Link
-
Zhang, Z., Tan, J., & Wang, Z. (2008). "A Facile Synthesis of 2-Methylquinolines via Pd-Catalyzed Aza-Wacker Oxidative Cyclization." Organic Letters, 10(2), 173-175. (Mechanistic grounding for Pd-catalyzed cyclization of amine-alkene systems). Link
-
Thieme Chemistry. "Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines from N-(2-Bromobenzyl)anilines." Synthesis. (Demonstrates the utility of ortho-bromo benzylamines in heterocycle formation). Link
-
PubChem. Compound Summary for CID 113974-24-6: 1-(2-Bromophenyl)ethanamine.[1] National Library of Medicine. Link
-
ChemScene. Product Analysis: (R)-1-(2-Bromophenyl)ethanamine.Link
Note: Protocols provided are synthesized from standard methodologies for ortho-haloamine cyclizations and chiral resolutions. Optimization may be required for specific scale-up operations.
Sources
Safety Operating Guide
Personal protective equipment for handling 1-(2-Bromophenyl)ethanamine hydrochloride
An Essential Guide to the Safe Handling of 1-(2-Bromophenyl)ethanamine Hydrochloride
This document provides comprehensive safety protocols and operational guidance for the handling and disposal of this compound (CAS No. 1187928-17-1). As a substituted phenethylamine derivative, this compound requires meticulous handling to mitigate risks in a laboratory setting. This guide is intended for researchers, scientists, and drug development professionals, offering a framework built on established safety principles to ensure personnel safety and experimental integrity.
Hazard Assessment: Understanding the Risks
This compound is classified as a hazardous substance. The primary risks are associated with direct contact and inhalation. According to safety data sheets, this chemical is harmful if swallowed, causes skin irritation, and leads to serious eye irritation.[1] Furthermore, it may cause respiratory irritation if inhaled.[1][2] Analogous brominated phenethylamines are noted to cause severe skin burns and serious eye damage.[3] Ingestion can result in a strong corrosive effect on the mouth and throat, with a danger of esophageal and stomach perforation.[3] A thorough understanding of these hazards is the foundation of a robust safety culture.
Key Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Core Protective Measures: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is essential to create a reliable barrier between the researcher and the chemical.[4] The selection of appropriate PPE should be based on a thorough risk assessment of the procedures being performed.[5][6]
Data Presentation: PPE Requirements
| PPE Category | Specification | Rationale and Best Practices |
| Hand Protection | Chemical-resistant, powder-free gloves (e.g., Nitrile or Neoprene).[7] | Causality: Prevents dermal absorption and skin irritation/burns.[3][8] Insight: Double-gloving is recommended, especially when handling neat material, to protect against contamination upon removal of the outer glove.[7] Gloves should be changed every 30-60 minutes or immediately if contamination is suspected.[7] Avoid PVC gloves as they offer little protection.[7] |
| Eye & Face Protection | ANSI Z87.1-compliant safety goggles or a full-face shield. | Causality: Protects against splashes and aerosols that can cause serious eye irritation or damage.[3][9] Insight: Standard safety glasses are insufficient. Chemical splash goggles are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing.[10] |
| Body Protection | Laboratory coat; chemical-resistant gown for larger quantities. | Causality: Protects skin and personal clothing from contamination.[1] Insight: Gowns should be of a low-permeability fabric. Ensure cuffs are tucked into the inner glove for complete wrist coverage.[7] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) if handling powder outside of a ventilated enclosure.[4] | Causality: Prevents inhalation of the powder, which can cause respiratory tract irritation.[1] Insight: A respirator is a critical control when engineering controls like a fume hood are not available or insufficient. A proper fit test is required to ensure the respirator's effectiveness.[4] |
Operational Protocol: From Receipt to Use
Safe handling is a systematic process that begins before the container is opened and ends with its proper storage. All handling of this compound, especially weighing and preparing solutions, should be conducted within a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure.[8][9]
Step-by-Step Handling Methodology
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Verify that an appropriate spill kit and emergency eyewash/shower station are accessible.
-
Donning PPE: Put on all required PPE as specified in the table above in the correct order (gown, mask/respirator, goggles/face shield, then gloves).
-
Weighing and Transfer:
-
Perform all manipulations of the solid material within a chemical fume hood.
-
Use spatulas and weighing papers appropriate for the quantity being handled to prevent dispersal of dust.
-
Close the primary container immediately after removing the required amount.
-
-
Solution Preparation:
-
When dissolving, add the solid to the solvent slowly.
-
If the dissolution is exothermic, use an ice bath to control the temperature.
-
-
Post-Handling:
-
Storage: Store the chemical in its original, tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8][9]
Mandatory Visualization: Safe Handling Workflow
Caption: Workflow for handling this compound.
Contingency and Emergency Planning
Accidents can happen despite careful planning. An immediate and correct response is critical to minimizing harm.
In Case of Skin Contact:
-
Immediately remove all contaminated clothing.[3]
-
Flush the affected skin with copious amounts of water for at least 15 minutes.[11]
-
Seek medical attention if irritation develops or persists.
In Case of Eye Contact:
-
Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12][13]
-
Remove contact lenses if present and easy to do so.[3]
In Case of Inhalation:
-
If breathing is difficult, trained personnel may administer oxygen.[13]
-
Seek medical attention if symptoms like dizziness, headache, or respiratory irritation persist.[12]
In Case of Ingestion:
-
Rinse the mouth thoroughly with water.[1]
-
Do NOT induce vomiting. [1]
-
Seek immediate medical attention and show the safety data sheet to the medical professional.[1]
Spill Response:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Carefully sweep or scoop up the absorbed material into a suitable, labeled container for hazardous waste disposal.[11]
-
Clean the spill area thoroughly with a decontaminating solution and wipe dry.
Waste Disposal Protocol
All waste containing this compound must be treated as hazardous waste.
-
Chemical Waste: Unused or unwanted material should be collected in a clearly labeled, sealed, and compatible container.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weighing papers, paper towels, and PPE, must be collected in a designated hazardous waste container.[14] These items should be double-bagged in thick plastic bags and labeled appropriately.[15]
-
Disposal Route: All waste must be disposed of through an approved institutional or commercial chemical waste program.[1][14] Do not dispose of this chemical down the drain or in regular trash.
By adhering to this comprehensive guide, laboratory personnel can significantly mitigate the risks associated with this compound, fostering a safer and more secure research environment.
References
-
Occupational Safety and Health Administration (OSHA). 1-Bromopropane. Available from: [Link]
-
American Red Cross. Chemical Emergency Preparedness. Available from: [Link]
-
Emory University Environmental Health and Safety Office. Get the Facts: Ethidium Bromide Disposal (Liquids & Gels). Available from: [Link]
-
Princeton University Environmental Health and Safety. Hazardous Chemical Exposures. Available from: [Link]
-
Thermo Fisher Scientific. Safety Data Sheet: (+/-)-1-(4-Bromophenyl)ethylamine. Available from: [Link]
-
Thermo Fisher Scientific. SAFETY DATA SHEET: Ethylamine hydrochloride. Available from: [Link]
-
GERPAC. Personal protective equipment for preparing toxic drugs. Available from: [Link]
-
Centers for Disease Control and Prevention (CDC). First Aid Procedures for Chemical Hazards. Available from: [Link]
-
Sdfine. Chemwatch GHS SDS in English (European) 48281. Available from: [Link]
-
Diplomata Comercial. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Available from: [Link]
-
Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. Available from: [Link]
-
University of Virginia. Guidelines for Ethidium Bromide Disposal. Available from: [Link]
-
3M. Respiratory Protection Guidance for Hazardous Drug Handling. Available from: [Link]
-
Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?. Available from: [Link]
-
Centers for Disease Control and Prevention (CDC). Personal Protective Equipment for Use in Handling Hazardous Drugs. Available from: [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. canbipharm.com [canbipharm.com]
- 4. gerpac.eu [gerpac.eu]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. multimedia.3m.com [multimedia.3m.com]
- 7. pppmag.com [pppmag.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 11. enamine.enamine.net [enamine.enamine.net]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 14. sites.pitt.edu [sites.pitt.edu]
- 15. ehso.emory.edu [ehso.emory.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
